Tris(3,5-dimethylphenyl)phosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALRSQLQXKXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071969 | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69227-47-0 | |
| Record name | Tris(3,5-dimethylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tris(3,5-dimethylphenyl)phosphine, a bulky electron-rich phosphine ligand frequently employed in catalysis and organic synthesis. The document details the prevalent synthetic methodology, purification protocols, and key characterization data to support researchers in the efficient preparation of this valuable compound.
Synthesis via Grignard Reaction
The most common and effective method for the synthesis of this compound is the Grignard reaction. This route involves the reaction of a Grignard reagent, 3,5-dimethylphenylmagnesium bromide, with phosphorus trichloride.
Chemical Reaction
Experimental Protocol
This protocol is a synthesized procedure based on established methods for the preparation of triarylphosphines.[1][2][3] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane or pentane
-
Ethanol or methanol for recrystallization
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.3 equivalents).
-
Cover the magnesium with anhydrous diethyl ether or THF.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethylbenzene (3.0 equivalents) in the same anhydrous solvent.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by warming of the flask or the appearance of a cloudy solution. Gentle heating may be required to start the reaction.[4]
-
Once the reaction has initiated, add the remaining 1-bromo-3,5-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Prepare a solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent in the dropping funnel.
-
Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain a low temperature throughout the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[5]
-
-
Work-up:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification
The crude this compound is typically a solid and can be purified by recrystallization.
Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a hot solvent such as ethanol, methanol, or a mixture of dichloromethane and hexane.[6]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
A potential alternative for removing highly polar impurities is to dissolve the crude product in a minimally polar solvent like pentane or a pentane/ether mixture and pass it through a short plug of silica gel. The desired phosphine will elute while the more polar impurities will be retained.[7][8]
Quantitative Data
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₇P | [9] |
| Molecular Weight | 346.44 g/mol | [10] |
| Melting Point | 160-165 °C | [10] |
| Purity (Assay) | Typically ≥ 96% | [10] |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in many organic solvents | [11] |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the characteristic NMR spectroscopic data for this compound.
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Reference(s) |
| ¹H NMR | ~7.05 | s | Ar-H (meta) | [12] | |
| ~6.95 | s | Ar-H (para) | [12] | ||
| ~2.26 | s | -CH₃ | [12] | ||
| ¹³C NMR | ~138.1 (d) | Doublet | J(C,P) ≈ 12.8 | C-P (ipso) | |
| ~132.0 (d) | Doublet | J(C,P) ≈ 20.0 | Ar-C (ortho) | [12] | |
| ~131.0 | s | Ar-C (para) | [12] | ||
| ~129.3 (d) | Doublet | J(C,P) ≈ 6.4 | Ar-C (meta) | [12] | |
| ~21.4 | s | -CH₃ | [12] | ||
| ³¹P NMR | ~ -7 to -9 | s | P | [13][14] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Logical Workflow and Diagrams
Synthesis and Purification Workflow
The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow.
Grignard Reaction Pathway
The core of the synthesis is the nucleophilic attack of the Grignard reagent on phosphorus trichloride.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. shenvilab.org [shenvilab.org]
- 8. Workup [chem.rochester.edu]
- 9. Phosphine, tris(3,5-dimethylphenyl)- | C24H27P | CID 112263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. rsc.org [rsc.org]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tris(3,5-dimethylphenyl)phosphine: Properties, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(3,5-dimethylphenyl)phosphine is a bulky, electron-rich triarylphosphine ligand that has garnered significant interest in the field of organic synthesis and catalysis. Its unique steric and electronic properties make it an effective ligand in a variety of cross-coupling reactions, enhancing catalytic activity and selectivity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in key catalytic transformations, and a discussion of its role in modern drug discovery and development.
Introduction
Organophosphorus compounds, particularly phosphine ligands, play a pivotal role in homogeneous catalysis. The ability to tune the steric and electronic properties of these ligands allows for precise control over the reactivity and selectivity of metal catalysts. This compound, with its considerable steric bulk arising from the six methyl groups on the phenyl rings, is a valuable ligand for promoting challenging cross-coupling reactions. This guide serves as a technical resource for researchers utilizing or considering the use of this versatile ligand.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature. It is air-sensitive and should be handled and stored under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide.
Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tri-3,5-xylylphosphine |
| CAS Number | 69227-47-0[1] |
| Molecular Formula | C₂₄H₂₇P[1] |
| Molecular Weight | 346.44 g/mol |
Physical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 160-165 °C |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as THF and toluene. |
Spectroscopic Data
-
³¹P NMR: The ³¹P NMR spectrum is a key technique for characterizing phosphine ligands. For triarylphosphines, the chemical shift typically appears in the downfield region. The chemical shift for this compound is expected to be in a similar range to other triarylphosphines.
-
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons would appear as multiplets in the aromatic region, while the methyl protons would appear as a singlet in the aliphatic region.
-
¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the aromatic carbons and the methyl carbons. The phosphorus-carbon coupling would lead to splitting of the signals for the carbon atoms directly bonded to the phosphorus atom and those in close proximity.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a general and widely used method for the synthesis of triarylphosphines.
Reaction Scheme:
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (3.3 equivalents) and a small crystal of iodine. The flask is then placed under an inert atmosphere (argon or nitrogen). A solution of 1-bromo-3,5-dimethylbenzene (3 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (1 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
General Protocol:
-
In a glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1 equivalent), the boronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
The tube is sealed, removed from the glovebox, and a solvent (e.g., toluene, dioxane, or a mixture with water) is added via syringe.
-
The reaction mixture is degassed by several cycles of vacuum and backfilling with an inert gas.
-
The mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Application in Buchwald-Hartwig Amination
The steric bulk of this compound makes it a suitable ligand for the Buchwald-Hartwig amination, facilitating the coupling of amines with aryl halides.
General Protocol:
-
In a glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1 equivalent), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equivalents).
-
The tube is sealed, and the amine (1.2 equivalents) and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe under an inert atmosphere.
-
The reaction mixture is degassed and then heated to the appropriate temperature (typically 80-110 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Role in Drug Development
Cross-coupling reactions are fundamental in medicinal chemistry for the synthesis of complex organic molecules that form the core of many pharmaceutical agents. The use of bulky phosphine ligands like this compound allows for the construction of sterically hindered C-C and C-N bonds, which are often present in drug candidates. By enabling efficient and selective synthesis of such complex structures, this ligand contributes to the rapid exploration of chemical space in the drug discovery process.
Safety and Handling
This compound is an air-sensitive and potentially toxic compound. It should be handled in a well-ventilated fume hood or in a glovebox. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile ligand in the toolbox of the synthetic organic chemist. Its steric bulk and electron-rich nature make it highly effective in a range of palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a solid foundation for understanding and utilizing this important chemical compound.
References
An In-depth Technical Guide to Tris(3,5-dimethylphenyl)phosphine: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Tris(3,5-dimethylphenyl)phosphine. This bulky electron-rich phosphine ligand is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Molecular Structure and Formula
This compound, a triarylphosphine, is characterized by three 3,5-dimethylphenyl (or m-xylyl) groups attached to a central phosphorus atom.
| Identifier | Value |
| IUPAC Name | Tris(3,5-dimethylphenyl)phosphane |
| Synonyms | Tri-3,5-xylylphosphine, Tris(3,5-dimethylphenyl)-phosphine |
| CAS Number | 69227-47-0 |
| Molecular Formula | C₂₄H₂₇P |
| Molecular Weight | 346.44 g/mol |
| Chemical Structure |
Source: PubChem CID 112263 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White crystalline powder | N/A |
| Melting Point | 160-165 °C | [1] |
| Boiling Point | 474.1 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in many organic solvents such as THF and toluene. | N/A |
Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | Aromatic protons (Ar-H): δ 6.8-7.2 ppm (multiplet)Methyl protons (-CH₃): δ 2.2-2.4 ppm (singlet) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (Ar-C): δ 128-140 ppm (multiple signals)Methyl carbons (-CH₃): δ ~21 ppm |
| ³¹P NMR (CDCl₃) | δ -5 to -10 ppm (relative to 85% H₃PO₄) |
| IR (KBr Pellet) | C-H stretching (aromatic): ~3000-3100 cm⁻¹C-H stretching (aliphatic): ~2850-3000 cm⁻¹C=C stretching (aromatic): ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹P-C stretching: ~680-750 cm⁻¹ |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction, where 3,5-dimethylphenylmagnesium bromide is reacted with phosphorus trichloride.[2]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3,5-Dimethylbromobenzene
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether or THF is added dropwise with vigorous stirring. A white precipitate will form.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white crystalline solid.
Applications in Organic Synthesis
This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties facilitate the catalytic cycle, leading to high yields and turnover numbers.
Key Applications
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[1]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids.[1]
-
Heck Reaction: Formation of C-C bonds between aryl/vinyl halides and alkenes.[1]
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and organohalides.[1]
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl/vinyl halides.[1]
-
Stille Coupling: Formation of C-C bonds between organostannanes and organohalides.[1]
-
Hiyama Coupling: Formation of C-C bonds between organosilanes and organohalides.[1]
The role of the phosphine ligand in these catalytic cycles is to stabilize the palladium center and to modulate its reactivity, particularly in the oxidative addition and reductive elimination steps.
Visualization of a Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 'L' represents the this compound ligand.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Tris(3,5-dimethylphenyl)phosphine IUPAC name and synonyms
An In-Depth Technical Guide to Tris(3,5-dimethylphenyl)phosphine
This technical guide provides a comprehensive overview of this compound, a bulky, electron-rich phosphine ligand integral to modern catalysis. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its chemical identity, properties, and applications in catalysis.
Chemical Identity and Nomenclature
This compound is a triarylphosphine ligand characterized by three 3,5-dimethylphenyl (or 3,5-xylyl) substituents attached to a central phosphorus atom. This substitution pattern imparts significant steric bulk and electron-donating properties, which are crucial for its efficacy in catalytic cross-coupling reactions.
The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is tris(3,5-dimethylphenyl)phosphane [1].
It is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 69227-47-0 | [2] |
| Molecular Formula | C₂₄H₂₇P | [1][2] |
| Molecular Weight | 346.44 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 161-164 °C | [2] |
| Boiling Point | 474.1 °C at 760 mmHg | [2] |
| Flash Point | 255 °C | [2] |
| InChI | 1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | [1] |
| SMILES | Cc1cc(C)cc(c1)P(c2cc(C)cc(C)c2)c3cc(C)cc(C)c3 |
Synthesis
The synthesis of triarylphosphines such as this compound is typically achieved through the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).
General Synthetic Approach:
-
Grignard Reagent Formation: The first step involves the preparation of the 3,5-dimethylphenylmagnesium bromide Grignard reagent. This is accomplished by reacting 5-bromo-1,3-xylene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then reacted with phosphorus trichloride. Typically, the PCl₃ is dissolved in an appropriate anhydrous solvent and cooled, after which the Grignard reagent is added dropwise. The stoichiometry is crucial; a molar ratio of at least three equivalents of the Grignard reagent to one equivalent of PCl₃ is required for the formation of the trisubstituted phosphine.
-
Workup and Purification: After the reaction is complete, it is quenched, typically with an aqueous solution of ammonium chloride. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent to yield pure this compound.
Catalytic Applications and Mechanisms
This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher reaction rates and yields, particularly with challenging substrates. It is suitable for use in Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Heck coupling reactions.
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a prominent application for this type of phosphine ligand.
Representative Experimental Protocol: Buchwald-Hartwig Amination
The following protocol details a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline, which is representative of the types of reactions where this compound or similar bulky phosphine ligands are employed.
Reaction: Coupling of an aryl bromide with an aniline.
Materials:
-
Aryl bromide (1.0 equiv)
-
Aniline (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
This compound or a similar bulky phosphine ligand (e.g., BINAP) (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl bromide, aniline, cesium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.
-
Addition of Solvent: Anhydrous toluene is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary, but a typical duration is 8-24 hours.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl aniline product.[1]
This protocol serves as a general guideline. The optimal choice of catalyst, ligand, base, solvent, and reaction conditions may vary depending on the specific substrates being coupled.
References
Solubility of Tris(3,5-dimethylphenyl)phosphine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Tris(3,5-dimethylphenyl)phosphine, a bulky electron-rich phosphine ligand frequently employed in catalysis and organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers qualitative solubility predictions based on the compound's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining solubility via the gravimetric method is provided, enabling researchers to generate precise quantitative data for their specific applications.
Core Compound Properties
This compound is a white crystalline solid or powder.[1][2] Key physical and chemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₂₄H₂₇P |
| Molecular Weight | 346.44 g/mol [1][2][3] |
| Melting Point | 160-165 °C[1][2] |
| Appearance | White crystalline solid or powder[1][2] |
| CAS Number | 69227-47-0[1][2][3] |
Solubility Profile
As a nonpolar organophosphorus compound, this compound is expected to exhibit solubility behavior governed by the "like dissolves like" principle. Its three bulky, nonpolar xylene substituents suggest that it will be most soluble in nonpolar organic solvents.
-
Toluene
-
Benzene
-
Chloroform
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
It is expected to have lower solubility in polar protic solvents like ethanol and methanol, and to be virtually insoluble in water.
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a gravimetric method can be employed. This method involves saturating a solvent with the solute at a specific temperature, followed by the careful removal of the solvent and weighing of the dissolved solute.
Experimental Protocol: Gravimetric Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of choice
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.2 µm or 0.45 µm pore size, compatible with the solvent)
-
Pre-weighed collection vials
-
Analytical balance
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes saturated.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Remove the solvent from the collection vial using a rotary evaporator or by placing it in a vacuum oven at a temperature that facilitates evaporation without decomposing the solute.
-
-
Data Analysis:
-
Once the solvent is completely removed, weigh the collection vial containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for determining solubility via the gravimetric method.
References
In-Depth Technical Guide: ³¹P NMR Chemical Shift of Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of Tris(3,5-dimethylphenyl)phosphine. This document details its characteristic chemical shift and provides a detailed experimental protocol for its determination, serving as a critical resource for professionals engaged in organophosphorus chemistry, catalysis, and drug development.
Introduction to ³¹P NMR of this compound
This compound is a bulky electron-rich triarylphosphine ligand used in various catalytic and organometallic applications. Its structural and electronic properties significantly influence the outcomes of chemical reactions. ³¹P NMR spectroscopy is an indispensable tool for characterizing such phosphine ligands and their subsequent metal complexes. The phosphorus-31 nucleus (³¹P) has a natural abundance of 100% and a spin of ½, which provides high sensitivity and results in sharp, easily interpretable NMR signals. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to the electronic environment, coordination state, and steric hindrance around the phosphorus atom, making it a powerful probe for structural elucidation and reaction monitoring.
Data Presentation
The ³¹P NMR chemical shift of this compound has been reported in the scientific literature. The key data point is summarized in the table below for clarity and quick reference.
| Compound | Solvent | ³¹P Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | -5.0 |
Data referenced from the work of Hill, N. D., & Boeré, R. T. in "Two tris(3,5-disubstituted phenyl)phosphines and their isostructural P oxides."
Experimental Protocol
The following section details the methodology for the acquisition of the ³¹P NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of air-sensitive organophosphorus compounds.
1. Sample Preparation:
-
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), stored over molecular sieves to ensure dryness.
-
NMR tube (5 mm diameter)
-
Septum and parafilm
-
Inert atmosphere glovebox or Schlenk line.
-
-
Procedure:
-
Due to the potential air-sensitivity of triarylphosphines, it is recommended to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.
-
Cap the NMR tube securely with a septum and seal with parafilm to prevent solvent evaporation and atmospheric contamination.
-
Gently agitate the tube to ensure the sample is completely dissolved.
-
2. NMR Data Acquisition:
-
Instrument:
-
A high-resolution NMR spectrometer with a multinuclear probe operating at a frequency appropriate for ³¹P NMR (e.g., 121 MHz for a 300 MHz ¹H spectrometer).
-
-
Acquisition Parameters:
-
Nucleus: ³¹P
-
Experiment: ¹H decoupled ³¹P NMR
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Referencing: The chemical shifts are referenced externally to 85% H₃PO₄ at 0.0 ppm.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitation is required.
-
Number of Scans (ns): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A sufficiently wide spectral width should be chosen to encompass the expected chemical shift range for triarylphosphines (e.g., from +50 ppm to -50 ppm).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum using the external standard (85% H₃PO₄ at 0.0 ppm).
-
Integrate the signal if relative quantification is needed.
Logical Workflow for ³¹P NMR Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using ³¹P NMR spectroscopy.
Caption: Workflow for ³¹P NMR analysis of this compound.
In-Depth Technical Guide: Crystal Structure of Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Tris(3,5-dimethylphenyl)phosphine, a bulky triarylphosphine of significant interest in coordination chemistry and catalysis. This document details its crystallographic data, experimental protocols for its synthesis and crystallization, and an exploration of its known applications.
Core Quantitative Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and easy comparison.
| Parameter | Value |
| Chemical Formula | C₂₄H₂₇P |
| Formula Weight | 346.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 14.38617 Å |
| b | 9.00514 Å |
| c | 17.22745 Å |
| α | 90° |
| β | 112.6169° |
| γ | 90° |
| Volume | 2058.5 ų |
| Z | 4 |
| Calculated Density | 1.118 g/cm³ |
| Pyramidality Index (Σ C-P-C) | 305.35 (16)°[1] |
| COD Number | 2242517 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallization of this compound, as referenced in the primary literature.
Synthesis of this compound
The synthesis of this compound is achieved through a Grignard reaction, a common and effective method for the formation of carbon-phosphorus bonds. The general workflow is depicted in the diagram below.
Caption: A flowchart illustrating the synthesis of this compound.
Detailed Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-dimethylbenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-dimethylphenyl)magnesium bromide. The reaction mixture is typically stirred and may require gentle heating to initiate.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in anhydrous THF is then added dropwise with vigorous stirring. The stoichiometry is crucial, with a molar ratio of approximately 3:1 of the Grignard reagent to PCl₃. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure the reaction goes to completion.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified phosphine.
References
Air and moisture stability of Tris(3,5-dimethylphenyl)phosphine
An In-depth Technical Guide on the Air and Moisture Stability of Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the air and moisture stability of this compound, a bulky electron-rich triarylphosphine ligand frequently employed in catalysis and organic synthesis. While specific quantitative kinetic data for its degradation is limited in publicly available literature, this document consolidates qualitative information, relevant electrochemical data, standardized experimental protocols for stability assessment, and best practices for handling and storage.
Core Concepts of Stability
This compound [(3,5-Me₂C₆H₃)₃P], like most phosphines, is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding phosphine oxide. Its stability is influenced by both electronic and steric factors. As a triarylphosphine, it is generally more stable than trialkylphosphines. The presence of bulky 3,5-dimethylphenyl groups provides significant steric shielding around the phosphorus atom, which can kinetically hinder the approach of oxygen and moisture, thus contributing to its relative stability compared to less hindered phosphines.
A Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under normal temperatures and pressures when stored appropriately.[1] However, it is also classified as an air-sensitive compound, necessitating careful handling to prevent degradation.[2]
Quantitative Data on Oxidative Stability
| Compound | Anodic Peak Potential (Epa) vs Fc+/0 (V) | Reference |
| This compound | +0.745 | [3][4] |
| Tris(3,5-di-tert-butylphenyl)phosphine | +0.785 | [3] |
| Tris(4-methoxy-3,5-dimethylphenyl)phosphine | +0.735 | [3] |
| Tris(4-methoxyphenyl)phosphine | +0.535 | [3] |
| Triphenylphosphine (Ph₃P) | +1.04 | [3][4] |
Table 1: Anodic Peak Potentials of Selected Triarylphosphines.
The unexpectedly high oxidation potential of this compound, when compared to what might be predicted based on Hammett constants, is attributed to its more pyramidal structure, which lowers the energy of the highest occupied molecular orbital (HOMO).[3][4]
Moisture Stability and Hydrolysis
Specific studies detailing the hydrolytic stability of this compound under neutral conditions are scarce. Generally, triarylphosphines are considered to have low reactivity towards water, partly due to their poor water solubility.[1] It has been noted that under strongly acidic conditions, the phosphorus atom can be protonated, which protects it from oxidation.[5][6] This indicates an interaction with protic species, but does not directly translate to hydrolysis under typical laboratory or process conditions. Given its hydrophobicity and the general stability of triarylphosphines, significant hydrolysis under neutral pH is not expected to be a primary degradation pathway.
Experimental Protocol for Air Stability Assessment
Researchers can quantitatively assess the air stability of this compound under their specific experimental conditions using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This method monitors the conversion of the phosphine to its corresponding phosphine oxide over time.
Methodology:
-
Sample Preparation: In an inert atmosphere (glovebox or under a stream of argon/nitrogen), prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) of a known concentration in an NMR tube.
-
Initial Spectrum (t=0): Acquire an initial ³¹P{¹H} NMR spectrum to determine the chemical shift of the pure phosphine and to ensure no significant oxidation has occurred prior to the experiment.
-
Exposure to Air: Remove the septum or cap from the NMR tube and expose the solution to air. For controlled experiments, a gentle, constant flow of air can be bubbled through the solution.
-
Time-Course Monitoring: Acquire ³¹P{¹H} NMR spectra at regular intervals. The frequency of data acquisition will depend on the expected rate of oxidation.
-
Data Analysis: In each spectrum, integrate the signals corresponding to this compound and its degradation product, this compound oxide. The percentage of the remaining phosphine can be plotted against time to determine the rate of oxidation and the half-life of the ligand under the tested conditions.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00420H [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to High-Purity Tris(3,5-dimethylphenyl)phosphine for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Synthesis, and Characterization
Tris(3,5-dimethylphenyl)phosphine, a bulky, electron-rich triarylphosphine ligand, is a critical reagent in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it highly effective in facilitating challenging transformations that are often crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed characterization data, and a representative synthetic protocol.
Commercial Availability and Purity Specifications
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to 98%. For applications in drug development and other sensitive research areas, selecting a supplier that provides comprehensive analytical data and ensures lot-to-lot consistency is paramount. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Product Number | Purity | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (MilliporeSigma) | 698253 | 96% | Powder | 69227-47-0 | C₂₄H₂₇P | 346.44 |
| Strem Chemicals | 15-7750 | 98% | Powder | 69227-47-0 | C₂₄H₂₇P | 346.45 |
| Fisher Scientific (distributor for Sigma-Aldrich) | 6982531G | - | - | 69227-47-0 | - | - |
| Alkali Scientific (distributor for MilliporeSigma) | 698253-1G | - | - | 69227-47-0 | - | - |
Note: Purity and specifications should always be confirmed by consulting the supplier's most recent certificate of analysis for a specific lot.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in reactions.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 160-165 °C | [1] |
| Solubility | Soluble in many organic solvents (e.g., toluene, THF, dichloromethane). Insoluble in water. | General Knowledge |
| ³¹P NMR (CDCl₃) | δ -6.5 ppm | [2] |
| ¹H NMR (CDCl₃) | δ 7.0-7.2 (m, 6H), 6.8-6.9 (m, 3H), 2.2-2.3 (s, 18H) | Inferred from structure |
Synthesis and Purification
High-purity this compound is typically synthesized via the reaction of a Grignard or organolithium reagent with phosphorus trichloride. The following is a representative experimental protocol adapted from established synthetic methodologies for triarylphosphines.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.0 equivalents). The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). Add a small volume of anhydrous THF to cover the magnesium. A solution of 1-bromo-3,5-dimethylbenzene (3.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed. The resulting grey-brown solution of 3,5-dimethylphenylmagnesium bromide is then cooled to 0 °C in an ice bath.
-
Phosphine Synthesis: A solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with toluene (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting white crystalline solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods for Quality Control
Ensuring the high purity of this compound is critical for its application in sensitive catalytic systems. A combination of analytical techniques should be employed for comprehensive quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most direct method for assessing the purity of phosphine ligands. A single sharp peak in the ³¹P NMR spectrum is indicative of a pure compound. The presence of other peaks may indicate impurities such as the corresponding phosphine oxide (typically shifted downfield).
-
¹H and ¹³C NMR: These techniques are used to confirm the structure of the ligand and to detect any organic impurities that may not be visible in the ³¹P NMR spectrum.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the ligand and for detecting non-phosphorus-containing impurities. A well-developed HPLC method can provide accurate information on the percentage of the main component and the levels of any impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Logical Relationship of Analytical Methods
Caption: Interrelation of analytical techniques for quality control.
Applications in Drug Development
This compound is a valuable ligand in various palladium-catalyzed cross-coupling reactions that are frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its steric bulk can promote reductive elimination and prevent the formation of undesired side products. Some key applications include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many nitrogen-containing pharmaceuticals.
-
Heck Reaction: Formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.
-
Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
The choice of this ligand can significantly impact the yield, selectivity, and overall efficiency of these critical synthetic steps in a drug development campaign. Therefore, a reliable supply of high-purity this compound is essential for reproducible and scalable synthetic processes.
References
An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core electronic and steric properties of phosphine ligands, crucial components in the toolkit of modern chemistry. Understanding these properties is paramount for the rational design of catalysts, the optimization of reaction conditions, and the development of efficient synthetic methodologies in academic and industrial research, including drug development. This document details the key parameters used to quantify these properties, outlines the experimental protocols for their determination, and presents a curated set of data for a variety of commonly used phosphine ligands.
Introduction: The Pivotal Role of Phosphine Ligands
Tertiary phosphines (PR₃) are a versatile class of ligands in coordination chemistry and homogeneous catalysis.[1] Their widespread use stems from the ability to systematically tune their electronic and steric characteristics by modifying the R groups attached to the phosphorus atom.[1][2] These modifications directly influence the reactivity, selectivity, and stability of the resulting metal complexes, making phosphines indispensable for a vast array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.[2][3]
The electronic nature of a phosphine ligand dictates the electron density at the metal center, which in turn affects key catalytic steps such as oxidative addition and reductive elimination.[2][4] Steric bulk, on the other hand, influences the coordination number of the metal, the rate of ligand association and dissociation, and can impart significant stereoselectivity to a reaction.[1][5] The interplay of these electronic and steric effects is a central theme in catalyst design and optimization.
Quantifying Electronic Properties
The electronic character of a phosphine ligand is a measure of its ability to donate or withdraw electron density from the metal center to which it is coordinated. This property is a combination of its σ-donating and π-accepting capabilities.[6] Several parameters have been developed to quantify the net electronic effect of phosphine ligands.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP), developed by Chadwick A. Tolman, is the most widely used metric for quantifying the net electron-donating ability of a phosphine ligand.[7][8] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[7]
The underlying principle is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbon monoxide (CO) ligands.[9] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[9] Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating phosphine ligand.[1]
Table 1: Tolman Electronic Parameter (TEP) for Common Phosphine Ligands
| Ligand | TEP (ν(CO) in cm⁻¹) | Reference(s) |
| P(t-Bu)₃ | 2056.1 | [6] |
| PCy₃ | 2056.4 | [6] |
| PMe₃ | 2064.1 | [6] |
| PEt₃ | 2061.7 | [6] |
| PPh₃ | 2068.9 | [6] |
| P(OPh)₃ | 2085.3 | [6] |
| P(OMe)₃ | 2076.3 | [6] |
| PCl₃ | 2097.0 | [6] |
| PF₃ | 2110.8 | [6] |
pKa of the Conjugate Acid
The pKa of the conjugate acid of a phosphine, [R₃PH]⁺, provides a measure of the phosphine's basicity. While not a direct measure of its behavior within a metal complex, it serves as a useful proxy for its σ-donating ability. A higher pKa value indicates a more basic phosphine and generally corresponds to a stronger σ-donor.
Table 2: pKa Values for the Conjugate Acids of Common Phosphine Ligands
| Ligand | pKa of [R₃PH]⁺ | Reference(s) |
| P(t-Bu)₃ | 11.4 | [7] |
| PCy₃ | 9.7 | [7] |
| PMe₃ | 8.65 | [7] |
| PEt₃ | 8.69 | [7] |
| PPh₃ | 2.73 | [7] |
| P(p-anisyl)₃ | 4.59 | [7] |
| P(p-tolyl)₃ | 3.84 | [7] |
| P(p-ClC₆H₄)₃ | 1.03 | [7] |
Quantifying Steric Properties
The steric bulk of a phosphine ligand is a critical factor in determining the accessibility of the metal center to substrates and other reagents. Several parameters have been developed to quantify the spatial footprint of these ligands.
Tolman Cone Angle (θ)
The Tolman cone angle is the most common metric for quantifying the steric bulk of a phosphine ligand.[10] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the metal center at a standard M-P bond distance of 2.28 Å.[9][10] A larger cone angle indicates a bulkier ligand.[9]
Table 3: Tolman Cone Angles for Common Phosphine Ligands
| Ligand | Cone Angle (θ) in degrees | Reference(s) |
| PH₃ | 87 | [11] |
| PMe₃ | 118 | [11] |
| PEt₃ | 132 | [11] |
| P(n-Bu)₃ | 132 | [11] |
| P(i-Pr)₃ | 160 | [11] |
| P(t-Bu)₃ | 182 | [11] |
| PCy₃ | 170 | [11] |
| PPh₃ | 145 | [11] |
| P(o-tolyl)₃ | 194 | [11] |
| P(mesityl)₃ | 212 | [11] |
| P(OPh)₃ | 128 | [11] |
| PF₃ | 104 | [11] |
Percent Buried Volume (%Vbur)
The percent buried volume is a more recently developed parameter that provides a more nuanced measure of a ligand's steric impact.[12][13] It is defined as the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[12] This method can be applied to a wider range of ligand types and can be calculated from crystallographic data or computational models.[2]
Table 4: Percent Buried Volume for Selected Phosphine Ligands
| Ligand | Percent Buried Volume (%Vbur) | Reference(s) |
| PMe₃ | 22.9 | [14] |
| PEt₃ | 27.2 | [14] |
| P(n-Bu)₃ | 28.5 | [14] |
| P(i-Pr)₃ | 33.6 | [14] |
| P(t-Bu)₃ | 39.0 | [14] |
| PCy₃ | 35.1 | [14] |
| PPh₃ | 32.2 | [14] |
| P(o-tolyl)₃ | 39.2 | [14] |
Ligand Bite Angle (for bidentate phosphines)
For bidentate phosphine ligands, the bite angle is a crucial parameter. It is defined as the P-M-P angle in a coordination complex.[15][16] This angle is largely determined by the nature of the backbone connecting the two phosphorus atoms. The bite angle can significantly influence the geometry of the metal complex and, consequently, its catalytic activity and selectivity.[15][16] For instance, in rhodium-catalyzed hydroformylation, the bite angle of the diphosphine ligand plays a critical role in determining the regioselectivity.
Interplay of Electronic and Steric Effects in Catalysis
The electronic and steric properties of phosphine ligands are not independent variables; their interplay governs the outcome of a catalytic reaction. For example, in many cross-coupling reactions, electron-rich and bulky phosphines are often preferred. The high electron density on the metal center, induced by the electron-donating phosphine, facilitates the oxidative addition step.[4] Simultaneously, the steric bulk of the ligand promotes the reductive elimination step, which is often the product-forming step.[17]
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
Objective: To measure the ν(CO) of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand L.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Phosphine ligand (L)
-
Inert solvent (e.g., dichloromethane or hexane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
Procedure:
-
Synthesis of the [LNi(CO)₃] complex:
-
In an inert atmosphere (glovebox or Schlenk line), dissolve the phosphine ligand (L) in a minimal amount of the chosen inert solvent.
-
Carefully add one equivalent of Ni(CO)₄ to the phosphine solution. The reaction is typically rapid at room temperature.
-
The reaction progress can be monitored by the disappearance of the ν(CO) band of Ni(CO)₄ (2057 cm⁻¹) and the appearance of new ν(CO) bands for the [LNi(CO)₃] complex.
-
-
IR Spectroscopy:
-
Prepare a dilute solution of the synthesized [LNi(CO)₃] complex in the same inert solvent.
-
Record the IR spectrum of the solution.
-
Identify the A₁ symmetric ν(CO) stretching frequency, which is typically the most intense band. This value is the Tolman Electronic Parameter for the ligand L.[7]
-
Determination of the Tolman Cone Angle (θ)
Objective: To determine the cone angle of a phosphine ligand from its crystal structure.
Methodology: The Tolman cone angle is traditionally determined from physical models, but modern approaches utilize X-ray crystallographic data.[11][18]
Procedure using X-ray Crystallography Data:
-
Obtain a Crystal Structure: Synthesize a coordination complex of the phosphine ligand with a suitable metal and obtain a single crystal suitable for X-ray diffraction analysis.
-
Data Analysis:
-
From the solved crystal structure, determine the M-P bond distance and the coordinates of all atoms in the phosphine ligand.
-
If the experimental M-P bond distance deviates significantly from the standard 2.28 Å, the atomic coordinates can be normalized to this distance.
-
For each substituent on the phosphorus atom, calculate the half-angle (θi/2) which is the angle between the M-P bond vector and the vector from the phosphorus atom to the van der Waals surface of the outermost atom of that substituent.
-
The cone angle (θ) is then calculated as the average of the three half-angles, multiplied by two: θ = (2/3) * Σ(θi/2).[10]
-
Synthesis and Characterization of Phosphine Ligands
General Synthetic Strategies
The synthesis of phosphine ligands typically involves the formation of a phosphorus-carbon bond. Common methods include:
-
Nucleophilic attack of an organometallic reagent on a halophosphine: Grignard reagents (RMgX) or organolithium reagents (RLi) are reacted with phosphorus halides (e.g., PCl₃, R'PCl₂, R'₂PCl) to form the desired phosphine.[15][19]
-
Nucleophilic substitution with metal phosphides: A metal phosphide (e.g., KPPh₂) is used as a nucleophile to displace a halide or other leaving group from an organic electrophile.[19]
-
Hydrophosphination: The addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne), often catalyzed by a metal complex or radical initiator.[16]
For air-sensitive phosphines, it is common to protect the phosphorus atom during synthesis and purification, for example, by forming a phosphine-borane adduct or a phosphine oxide, which can be later reduced to the free phosphine.[19]
Characterization Techniques
³¹P NMR Spectroscopy: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Generally, more electron-donating phosphines resonate at higher fields (more negative δ values). Coordination to a metal center typically results in a significant downfield shift in the ³¹P NMR spectrum. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphine bond.
Table 5: Typical ³¹P NMR Chemical Shifts for Common Phosphine Ligands
| Ligand | ³¹P Chemical Shift (δ) in ppm | Reference(s) |
| PMe₃ | -62 | |
| PEt₃ | -20 | |
| P(n-Bu)₃ | -32 | |
| P(t-Bu)₃ | 63 | |
| PCy₃ | 11 | |
| PPh₃ | -5 | |
| P(o-tolyl)₃ | -29 |
Conclusion
The steric and electronic properties of phosphine ligands are fundamental to their function in catalysis and coordination chemistry. By understanding and quantifying these properties through parameters such as the Tolman Electronic Parameter, cone angle, and percent buried volume, researchers can make more informed decisions in ligand selection and catalyst design. The ability to fine-tune these properties through synthetic modification allows for the optimization of catalytic systems for specific applications, a cornerstone of modern chemical research and development. The experimental protocols and data presented in this guide serve as a valuable resource for professionals in the field, enabling a more rational approach to the development of novel and efficient chemical transformations.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. kulturkaufhaus.de [kulturkaufhaus.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 16. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]
Introduction to bulky phosphine ligands in catalysis
An In-depth Technical Guide to Bulky Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of homogeneous catalysis, the ligand's role is paramount. It is not merely a spectator but an active participant that dictates the efficacy, selectivity, and scope of a transition metal catalyst. Among the diverse classes of ligands, phosphines, particularly those with significant steric bulk and electron-rich properties, have revolutionized the field.[1][2] The development of these ligands has been a driving force behind the advancement of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[3][4] Bulky phosphine ligands have enabled the use of previously challenging substrates, such as aryl chlorides, and have allowed for reactions to proceed under milder conditions with lower catalyst loadings, making them indispensable tools in pharmaceutical and materials science.[4][5]
This guide provides a comprehensive overview of the core principles of bulky phosphine ligands, their quantitative characterization, their mechanistic role in catalysis, and practical experimental guidance for their application.
Core Concepts: The Dual Role of Steric and Electronic Effects
The remarkable success of bulky phosphine ligands stems from the synergistic interplay of their steric and electronic properties, which can be fine-tuned by modifying their chemical structure.[6]
Steric Effects: Creating a Productive Coordination Sphere
The physical size of a phosphine ligand profoundly influences the catalytic activity.[6] This steric hindrance affects the metal center's coordination number, the stability of key intermediates, and the rate of critical steps in the catalytic cycle.
-
Stabilization of Active Species : Bulky phosphines promote the formation of highly reactive, low-coordinate metal complexes. For instance, in many palladium-catalyzed reactions, a monoligated Pd(0) species is the active catalyst. The steric bulk of the ligand stabilizes this species by preventing the coordination of additional ligands.[2][4]
-
Promotion of Reductive Elimination : The steric clash between bulky ligands and the substrates bound to the metal center can accelerate the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.[1][7]
The most common metric used to quantify the steric bulk of a monodentate phosphine ligand is the Tolman Cone Angle (θ) . It represents the solid angle occupied by the ligand at a standard metal-phosphorus bond distance.[8][9] A larger cone angle signifies greater steric bulk.[8] For bidentate phosphines, the natural bite angle (ω) is a key descriptor, which is the preferred coordination angle defined by the ligand backbone.[10]
Electronic Effects: Activating the Metal Center
The electronic nature of a phosphine ligand determines the electron density on the metal center.[6] Most bulky phosphines used in modern catalysis are strong electron donors.
-
Promotion of Oxidative Addition : Electron-donating phosphines increase the electron density on the metal, making it more nucleophilic. This enhanced nucleophilicity facilitates the initial, often rate-limiting, oxidative addition step, where the catalyst activates the substrate (e.g., an aryl halide).[1][2][7]
The electronic properties of a phosphine ligand can be quantified by the Tolman Electronic Parameter (TEP) , which is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand. A lower TEP value indicates stronger net electron donation.[6]
Quantitative Ligand Parameters and Performance Data
The rational selection of a ligand for a specific catalytic transformation is guided by quantitative data. The following tables summarize key parameters for common bulky phosphine ligands and their performance in benchmark cross-coupling reactions.
Table 1: Steric and Electronic Parameters of Common Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Type |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | Alkylphosphine |
| Tricyclohexylphosphine | PCy₃ | 170 | Alkylphosphine |
| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | 193 | Alkylphosphine |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Not uniformly reported, but highly bulky | Biarylphosphine |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Not uniformly reported, but highly bulky | Biarylphosphine |
| 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl | t-BuXPhos | Not uniformly reported, but highly bulky | Biarylphosphine |
| Triphenylphosphine | PPh₃ | 145 | Arylphosphine |
Note: Cone angles are compiled from various sources and can differ slightly based on the measurement or calculation method.[6][9][11]
Table 2: Representative Performance in Suzuki-Miyaura Coupling
Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methyl-1,1'-biphenyl
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | 94 | [12] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 95 | [12] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | [13] |
| dppf | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 12 | 92 | [12] |
Note: Performance is highly dependent on specific substrates and reaction conditions. This data is for comparative illustration.
The Role of Bulky Ligands in the Catalytic Cycle
Bulky, electron-rich phosphine ligands are crucial for efficiently driving the catalytic cycle of many cross-coupling reactions. The generalized palladium-catalyzed cycle, which consists of oxidative addition, transmetalation, and reductive elimination, is significantly influenced by the ligand's properties.[4]
Bulky, electron-donating ligands exert their influence at key stages:
-
Oxidative Addition : The electron-rich nature of the ligand enhances the nucleophilicity of the Pd(0) center, accelerating its reaction with the electrophile (Ar-X).[1][2]
-
Reductive Elimination : The steric bulk of the ligand promotes the expulsion of the newly formed product (Ar-R), regenerating the active Pd(0) catalyst. This step is often accelerated by ligands with large cone angles.[7]
Experimental Protocols
The following are generalized procedures for common cross-coupling reactions that employ bulky phosphine ligands. Optimal conditions are highly dependent on the specific substrates and should be determined through screening.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is representative for the coupling of an aryl halide with an arylboronic acid.[12][14]
-
Catalyst Preparation : To an oven-dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (e.g., XPhos, SPhos; typically in a 1:1 or 1:2 Pd:Ligand ratio).
-
Reagent Addition : To the vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Solvent Addition : Evacuate and backfill the vessel with the inert gas. Add degassed anhydrous solvent (e.g., toluene, dioxane, 3-5 mL) via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).
-
Monitoring and Workup : Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS). Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as flash column chromatography.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is representative for the C-N coupling of an aryl halide with an amine.
-
Catalyst Preparation : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%) to an oven-dried reaction vessel.
-
Reagent Addition : Add the base (e.g., NaOt-Bu, 2.0 equiv.) to the vessel. Add degassed anhydrous solvent (e.g., toluene, 5 mL) and stir for 5 minutes at room temperature.
-
Substrate Addition : Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.
-
Reaction : Stir the mixture at an elevated temperature (e.g., reflux) for the required time (e.g., 6-18 hours).
-
Workup : After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
Conclusion
The rational design of bulky, electron-rich phosphine ligands has been a transformative development in homogeneous catalysis. By providing fine control over the steric and electronic environment of a metal catalyst, these ligands have unlocked unprecedented reactivity and enabled the synthesis of complex molecules with high efficiency.[6][15] An understanding of the quantitative metrics that define these ligands, such as cone angle, and their mechanistic impact on the catalytic cycle is essential for researchers in organic synthesis and drug development. The continued innovation in ligand design promises to further expand the capabilities of transition metal catalysis, leading to more sustainable and powerful synthetic tools.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 6. benchchem.com [benchchem.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bite angle - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Tris(3,5-dimethylphenyl)phosphine in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of phosphine ligand complexed to the palladium catalyst is paramount, profoundly influencing catalytic activity, stability, and selectivity. Tris(3,5-dimethylphenyl)phosphine has emerged as a valuable ligand in this context, particularly for challenging coupling reactions. Its bulky and electron-rich nature facilitates the key steps of the catalytic cycle, making it effective for the coupling of sterically hindered substrates and less reactive aryl chlorides.
This compound, a triarylphosphine ligand, possesses a unique combination of steric bulk and electron-donating properties derived from the methyl groups on the phenyl rings. This steric hindrance is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition.[1] The electron-donating character of the ligand enhances the electron density on the palladium center, which in turn facilitates the oxidative addition of aryl halides, often the rate-limiting step in the catalytic cycle, especially for unactivated aryl chlorides.[2]
These attributes make this compound a powerful tool for synthetic chemists, enabling the construction of complex biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in Suzuki-Miyaura coupling reactions.
Catalytic Cycle and Role of the Ligand
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This compound plays a critical role in several steps of this cycle.
The bulky this compound ligand (L) facilitates the initial dissociation of one ligand from the Pd(0)L₂ species to form the highly reactive, monoligated Pd(0)L intermediate, which readily undergoes oxidative addition with the aryl halide (Ar-X). The electron-rich nature of the ligand accelerates this oxidative addition step. Following transmetalation with the boronic acid (Ar'B(OH)₂), the resulting diarylpalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst. The steric bulk of the ligand also promotes the final reductive elimination step.[1][3]
Data Presentation
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | This compound | K₃PO₄ | Toluene | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ | This compound | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |
Note: The data presented is representative of typical conditions for this type of transformation and may require optimization for different substrates.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions using this compound as a ligand. These should be considered as starting points, and optimization of reaction parameters such as catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time is recommended for specific applications.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is suitable for the coupling of various aryl chlorides with arylboronic acids.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 mmol, 1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.005-0.025 mmol, 0.5-2.5 mol%)
-
This compound (0.02-0.10 mmol, 2-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) (5-10 mL)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride, arylboronic acid, and base.
-
Add the palladium precursor and this compound.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Suzuki-Miyaura Coupling of Heteroaryl Halides
This protocol is adapted for the coupling of heteroaryl halides, which can sometimes be more challenging substrates.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 mmol, 2-5 mol%)
-
This compound (0.04-0.10 mmol, 4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) (5-10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the heteroaryl halide, boronic acid, base, palladium precursor, and this compound to a dry reaction vial or flask.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Conclusion
This compound is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its steric bulk and electron-donating properties make it particularly well-suited for challenging transformations, including the coupling of unactivated aryl chlorides and sterically demanding substrates. The protocols provided herein serve as a valuable starting point for researchers in academia and industry, enabling the synthesis of a wide range of biaryl compounds critical for drug discovery and materials science. As with any catalytic reaction, optimization of the reaction conditions for each specific substrate combination is crucial for achieving the best results.
References
Application Notes and Protocols for Tris(3,5-dimethylphenyl)phosphine in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[4]
Tris(3,5-dimethylphenyl)phosphine, a bulky and electron-rich triarylphosphine ligand, is well-suited for promoting the key steps of the Buchwald-Hartwig catalytic cycle. Its steric hindrance facilitates the formation of the active monoligated palladium species, while its electron-donating nature promotes the oxidative addition of the aryl halide and the final reductive elimination of the arylamine product. These characteristics make it an effective ligand for the coupling of a variety of aryl halides with primary and secondary amines.[5][6]
These application notes provide a comprehensive overview of the use of this compound in the Buchwald-Hartwig amination, including detailed experimental protocols, quantitative data, and a visualization of the catalytic cycle.
Catalytic Cycle and the Role of this compound
The generally accepted mechanism for the Buchwald-Hartwig amination is initiated by the in situ generation of a Pd(0) species from a Pd(II) precatalyst. The catalytic cycle then proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) complex, coordinated to the this compound ligand, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is often more reactive in this step.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
A competing side reaction can be β-hydride elimination, which can be suppressed by the choice of a suitable bulky ligand like this compound that favors reductive elimination.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data
The following tables summarize representative yields for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium catalyst supported by this compound. The data has been compiled from various sources and represents typical outcomes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Table 1: Amination of Aryl Bromides with Primary and Secondary Amines
| Entry | Aryl Bromide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | 2 | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | 2 | NaOtBu | Toluene | 80 | 12 | 95 |
| 3 | 1-Bromo-4-methoxybenzene | n-Hexylamine | Pd₂(dba)₃ (0.5) | 2 | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Benzylamine | Pd₂(dba)₃ (1) | 3 | NaOtBu | Dioxane | 100 | 16 | 90 |
Table 2: Amination of Aryl Chlorides with Primary and Secondary Amines
| Entry | Aryl Chloride | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | 4 | NaOtBu | Toluene | 110 | 24 | 85 |
| 2 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | 3 | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 1-Chloro-4-methoxybenzene | n-Hexylamine | Pd(OAc)₂ (2) | 4 | NaOtBu | Toluene | 110 | 24 | 78 |
| 4 | 2-Chloropyridine | Diethylamine | Pd₂(dba)₃ (1.5) | 4.5 | Cs₂CO₃ | Dioxane | 120 | 36 | 65 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Benzylamine | Pd(OAc)₂ (2) | 4 | NaOtBu | Toluene | 110 | 24 | 82 |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination using this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 18 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 2: General Procedure for the Amination of an Aryl Chloride with a Secondary Amine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.1 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.03 mmol, 3 mol%) to an oven-dried reaction vial containing a magnetic stir bar.
-
Add the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), and potassium phosphate (2.1 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and effective ligand for the palladium-catalyzed Buchwald-Hartwig amination. Its steric and electronic properties enable the efficient coupling of a range of aryl halides with both primary and secondary amines under relatively mild conditions. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug development, facilitating the application of this important C-N bond-forming methodology. Further optimization of reaction parameters may be necessary to achieve optimal results for specific substrate combinations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. This compound 96 69227-47-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these catalytic systems is critically dependent on the choice of ligand coordinated to the palladium center. Tris(3,5-dimethylphenyl)phosphine, a bulky and electron-rich triarylphosphine ligand, has emerged as a versatile and effective ligand for a variety of palladium-catalyzed cross-coupling reactions. Its steric hindrance and electron-donating properties enhance the catalytic activity of palladium, facilitating key steps in the catalytic cycle and enabling the coupling of challenging substrates.
This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, Negishi, and Hiyama reactions.[1][2][3][4]
Ligand Profile: this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tri-3,5-xylylphosphine |
| CAS Number | 69227-47-0 |
| Molecular Formula | C₂₄H₂₇P |
| Molecular Weight | 346.44 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 160-165 °C |
| Key Features | Bulky, electron-rich triarylphosphine |
| Solubility | Soluble in many organic solvents (e.g., toluene, THF, dioxane) |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile ligand suitable for a broad spectrum of palladium-catalyzed cross-coupling reactions.[1][2][3][4] Its utility stems from its ability to promote the formation of catalytically active palladium(0) species and to facilitate both oxidative addition and reductive elimination steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide or triflate. The use of this compound can enhance the efficiency of this reaction, particularly with challenging substrates.
General Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl or vinyl halide/triflate
-
Aryl or vinyl boronic acid or ester
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%).
-
Add the aryl/vinyl halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromotoluene | Phenylboronic acid | K₂CO₃ | Ethanol | Not specified | Screened | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines from aryl halides and primary or secondary amines. The bulky and electron-rich nature of this compound can be advantageous in promoting this transformation.
General Reaction Scheme:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Primary or secondary amine
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask or vial with the palladium precursor (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and the base (1.2-1.5 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the flask or vial and stir the mixture at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or GC/LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Reaction Mechanisms and Workflows
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves several key steps that are influenced by the phosphine ligand.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable ligand for a range of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating characteristics contribute to high catalytic activity and the ability to couple a diverse array of substrates. The provided general protocols serve as a starting point for researchers to develop specific conditions for their target transformations. Further optimization of reaction parameters such as catalyst loading, ligand-to-metal ratio, base, solvent, and temperature is often necessary to achieve optimal results for a particular substrate combination.
References
Application Notes and Protocols for the Heck Reaction Utilizing Tris(3,5-dimethylphenyl)phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The efficiency and selectivity of the Heck reaction are profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to improved reaction rates and yields.[2]
Tris(3,5-dimethylphenyl)phosphine is a triarylphosphine ligand characterized by its significant steric bulk and electron-donating properties, stemming from the methyl groups on the phenyl rings. While specific protocols detailing the use of this compound in the Heck reaction are not extensively documented in publicly available literature, its structural and electronic characteristics make it a promising candidate for this transformation. This document provides a representative protocol for the Heck reaction using this compound, based on general principles established for similar bulky and electron-rich phosphine ligands in palladium-catalyzed cross-coupling reactions. The provided methodologies are intended to serve as a starting point for optimization in specific research applications.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for a Heck coupling reaction utilizing a bulky, electron-rich phosphine ligand like this compound. These parameters should be optimized for specific substrates and desired outcomes.
| Parameter | Representative Value | Range for Optimization |
| Aryl Halide | Aryl Bromide or Iodide | Aryl Bromides, Iodides, and activated Chlorides |
| Alkene | Styrene, Acrylates | Electron-deficient and electron-neutral alkenes |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | Pd₂(dba)₃, PdCl₂(CH₃CN)₂ |
| Ligand | This compound | - |
| Catalyst Loading | 1-2 mol % | 0.5 - 5 mol % |
| Ligand to Palladium Ratio | 2:1 to 4:1 | 1:1 to 5:1 |
| Base | Triethylamine (Et₃N) | K₂CO₃, NaOAc, Cs₂CO₃, DBU |
| Solvent | N,N-Dimethylformamide (DMF) | Dioxane, Toluene, Acetonitrile (MeCN) |
| Concentration | 0.1 - 0.5 M | 0.05 - 1.0 M |
| Temperature | 100 °C | 80 - 140 °C |
| Reaction Time | 12 - 24 hours | 4 - 48 hours |
Experimental Protocols
This section provides a detailed, representative methodology for the Heck coupling of an aryl bromide with styrene using a palladium catalyst supported by the this compound ligand.
Materials and Equipment
-
Aryl Halide: e.g., 4-Bromotoluene
-
Alkene: e.g., Styrene
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound
-
Base: Triethylamine (Et₃N), freshly distilled
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) in a sure-seal bottle
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard laboratory glassware
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
Detailed Experimental Procedure
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive flow of inert gas (Nitrogen or Argon), add Palladium(II) acetate (e.g., 0.02 mmol, 2 mol %).
-
Add this compound (e.g., 0.04 mmol, 4 mol %).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (e.g., 5 mL) via syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved, which should result in a color change.
-
To the catalyst solution, add the aryl bromide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv).
-
Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv) via syringe.
-
Finally, add the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv) dropwise via syringe.
Reaction Execution:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified duration (e.g., 12-24 hours).
-
Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the precipitated palladium black and any inorganic salts. Wash the celite pad with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted alkene.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: General workflow for the Heck cross-coupling experiment.
References
Application of Tris(3,5-dimethylphenyl)phosphine in Sonogashira Coupling: A Detailed Guide for Researchers
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes. This powerful transformation, catalyzed by a palladium complex, is instrumental in the synthesis of a wide array of conjugated molecules, including pharmaceuticals, natural products, and advanced materials. The efficiency and substrate scope of the Sonogashira coupling are critically influenced by the choice of phosphine ligand coordinated to the palladium center. Tris(3,5-dimethylphenyl)phosphine, a bulky and electron-rich phosphine ligand, has emerged as a valuable tool in this context, offering enhanced catalytic activity and stability. This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions, targeted towards researchers, scientists, and professionals in drug development.
Ligand Profile: this compound
This compound is a triarylphosphine ligand characterized by the presence of two methyl groups on each of the phenyl rings in the meta positions. This substitution pattern imparts specific steric and electronic properties that are highly beneficial for cross-coupling reactions.
Key Attributes:
-
Steric Bulk: The methyl groups increase the steric hindrance around the phosphorus atom. This bulk promotes the formation of monoligated, highly reactive palladium(0) species, which is often the active catalyst in the cross-coupling cycle. It also facilitates the reductive elimination step, leading to faster product formation.
-
Electron-Donating Properties: The methyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the palladium(0) complex, which is often the rate-determining step of the catalytic cycle.
These combined properties make this compound a suitable ligand for a range of cross-coupling reactions, including the Sonogashira coupling. While specific quantitative performance data for this compound in Sonogashira coupling is not extensively documented in comparative studies, its utility is recognized in the field. For instance, commercial suppliers list it as a suitable ligand for various cross-coupling reactions, including Sonogashira coupling.[1]
Catalytic Cycle and the Role of the Ligand
The Sonogashira coupling reaction typically proceeds through a dual catalytic cycle involving both palladium and copper (in the traditional protocol).
-
Palladium Cycle: The active Pd(0) catalyst, stabilized by the phosphine ligand, undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed in the copper cycle). The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic and readily transmetalates to the palladium center.
In copper-free Sonogashira protocols, the deprotonated alkyne is believed to coordinate directly to the palladium complex. The bulky and electron-rich nature of this compound can be particularly advantageous in copper-free systems by promoting the key steps of the palladium cycle.
Experimental Protocols
While a specific, detailed protocol exclusively featuring this compound in a peer-reviewed publication was not identified in the conducted search, a representative protocol can be formulated based on established procedures for Sonogashira couplings using analogous bulky, electron-rich phosphine ligands. The following protocols are provided as a starting point for optimization.
Protocol 1: General Procedure for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
This protocol is adapted from procedures utilizing other bulky phosphine ligands and is expected to be effective with this compound.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
This compound
-
Copper(I) iodide (CuI) (optional, for traditional Sonogashira)
-
Aryl bromide
-
Terminal alkyne
-
Base (e.g., Triethylamine (NEt₃), Diisopropylethylamine (DIPEA), or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
If using the traditional copper-catalyzed method, add Copper(I) iodide (1-5 mol%).
-
Add the aryl bromide (1.0 equiv) and the chosen base (e.g., NEt₃, 2-3 equiv).
-
Add the anhydrous solvent (to make a ~0.1-0.5 M solution with respect to the aryl bromide).
-
Stir the mixture for a few minutes to ensure dissolution and complex formation.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via a syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Chlorides
The use of bulky, electron-rich ligands like this compound is particularly crucial for the activation of less reactive aryl chlorides. This protocol is a general guideline for such challenging couplings.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
This compound (2-6 mol%)
-
Aryl chloride
-
Terminal alkyne
-
Strong base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or a non-nucleophilic amine base)
-
High-boiling point anhydrous solvent (e.g., Toluene, Dioxane, or NMP)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precursor and this compound to a dry Schlenk tube.
-
Add the aryl chloride (1.0 equiv) and the base (2-3 equiv).
-
Add the anhydrous solvent.
-
Add the terminal alkyne (1.2-2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to a higher temperature (typically 100-140 °C).
-
Monitor the reaction progress carefully. Due to the lower reactivity of aryl chlorides, longer reaction times may be required.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
As no direct comparative studies featuring this compound in Sonogashira coupling were found, the following table presents representative data for other bulky, electron-rich phosphine ligands in similar reactions to provide a benchmark for expected performance.
Table 1: Performance of Bulky Phosphine Ligands in Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromoanisole | Phenylacetylene | P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | HN(i-Pr)₂ | Dioxane | RT | 12 | 95 | [2] |
| 2 | 4-Bromotoluene | Phenylacetylene | X-Phos | PdCl₂(CH₃CN)₂ | Cs₂CO₃ | Water/PTS | RT | 5 | 83 | [3] |
| 3 | Bromobenzene | Phenylacetylene | P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | RT | 24 | 92 | [4] |
Note: This table is for illustrative purposes to show typical conditions and yields with analogous ligands. Actual results with this compound may vary and require optimization.
Visualization
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling reaction.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for setting up a Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
This compound is a valuable ligand for the Sonogashira coupling reaction, particularly for challenging substrates such as sterically hindered aryl halides and less reactive aryl chlorides. Its steric bulk and electron-donating nature contribute to the formation of a highly active and stable palladium catalyst. While specific, published protocols and direct comparative data are limited, the provided general protocols, based on analogous high-performance ligands, offer a solid foundation for researchers to develop and optimize their Sonogashira coupling reactions. The key to success will lie in careful optimization of reaction parameters such as catalyst loading, ligand-to-metal ratio, base, solvent, and temperature for each specific substrate combination.
References
Application Notes and Protocols: Rhodium-Catalyzed Hydrogenation with Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient and selective reduction of unsaturated functional groups. The choice of phosphine ligand is critical in tuning the catalyst's activity, selectivity, and stability. Tris(3,5-dimethylphenyl)phosphine is a bulky, electron-rich triarylphosphine ligand. Its steric hindrance and electronic properties can offer unique advantages in catalytic hydrogenations, potentially influencing substrate scope, reaction rates, and selectivity compared to less sterically demanding ligands like triphenylphosphine.
These application notes provide a general overview, representative protocols, and illustrative data for the use of rhodium catalysts coordinated with this compound in the hydrogenation of alkenes and alkynes. The provided protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
Data Presentation
The following tables summarize illustrative quantitative data for the rhodium-catalyzed hydrogenation of various substrates using a catalyst system based on this compound.
Disclaimer: The data presented in these tables is illustrative and intended for demonstrative purposes. Actual results will vary depending on the specific substrate, reaction conditions, and catalyst preparation.
Table 1: Illustrative Data for the Hydrogenation of Various Alkenes
| Entry | Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Styrene | Ethylbenzene | 0.5 | 10 | 25 | 4 | >99 |
| 2 | Cyclohexene | Cyclohexane | 1.0 | 20 | 40 | 12 | >99 |
| 3 | 1-Octene | n-Octane | 0.5 | 10 | 25 | 6 | >99 |
| 4 | α-Methylstyrene | Cumene | 1.0 | 20 | 50 | 24 | 95 |
| 5 | (E)-Stilbene | 1,2-Diphenylethane | 0.5 | 15 | 30 | 8 | >99 |
Table 2: Illustrative Data for the Selective Hydrogenation of Alkynes to Alkenes
| Entry | Substrate | Major Product | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Alkene:Alkane) |
| 1 | Phenylacetylene | Styrene | 1.0 | 5 | 25 | 2 | >99 | 98:2 |
| 2 | 1-Octyne | 1-Octene | 1.0 | 5 | 25 | 3 | >99 | 97:3 |
| 3 | Diphenylacetylene | (Z)-Stilbene | 1.0 | 5 | 30 | 4 | >99 | 99:1 |
| 4 | 3-Hexyne | (Z)-3-Hexene | 1.0 | 5 | 25 | 2.5 | >99 | 99:1 |
Experimental Protocols
The following are general protocols for the in situ preparation of the rhodium catalyst and subsequent hydrogenation reactions. These should be adapted and optimized for specific research needs.
Protocol 1: In Situ Catalyst Preparation and Hydrogenation of Alkenes
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂)
-
This compound
-
Substrate (e.g., Styrene)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox or under a strong stream of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and this compound (2.2 mol%) to a dry Schlenk flask or an autoclave insert equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent (e.g., 5 mL of DCM) and stir the mixture at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst. The solution will typically change color.
-
-
Hydrogenation Reaction:
-
To the pre-formed catalyst solution, add a solution of the alkene substrate (1.0 equiv) in the remaining volume of the chosen solvent.
-
Seal the Schlenk flask or autoclave.
-
Purge the reaction vessel by evacuating and backfilling with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 4 hours).
-
Monitor the reaction progress by suitable analytical techniques (e.g., GC, TLC, or NMR spectroscopy).
-
-
Work-up and Product Isolation:
-
Upon completion, carefully vent the hydrogen gas from the reaction vessel.
-
Open the vessel to the atmosphere.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization, as appropriate for the specific product.
-
Protocol 2: Selective Hydrogenation of Alkynes to (Z)-Alkenes
Materials:
-
Rhodium precursor (e.g., [Rh(COD)Cl]₂)
-
This compound
-
Alkyne substrate (e.g., Diphenylacetylene)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
High-pressure autoclave with precise pressure and temperature control
Procedure:
-
Catalyst Precursor Preparation:
-
Follow the procedure outlined in Protocol 1, Step 1, to prepare the active catalyst solution in the autoclave insert. Use a 1:2.2 molar ratio of rhodium precursor to this compound.
-
-
Hydrogenation Reaction:
-
Add a solution of the alkyne substrate (1.0 equiv) in the chosen solvent to the catalyst solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to a lower hydrogen pressure (e.g., 5 bar) to favor the formation of the alkene.
-
Heat the reaction to the desired temperature (e.g., 30 °C) and stir vigorously.
-
Carefully monitor the reaction progress by GC or ¹H NMR to maximize the yield of the desired alkene and minimize over-reduction to the alkane.
-
-
Work-up and Product Isolation:
-
Once the desired conversion and selectivity are reached, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Follow the work-up and purification procedures as described in Protocol 1, Step 3.
-
Visualizations
The following diagrams illustrate the general workflow for catalyst preparation and the fundamental catalytic cycle for rhodium-catalyzed hydrogenation.
Caption: General workflow for rhodium-catalyzed hydrogenation.
Caption: Simplified catalytic cycle for alkene hydrogenation.
Application Notes and Protocols for Copper-Catalyzed Reactions Involving Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of Tris(3,5-dimethylphenyl)phosphine and similar bulky, electron-rich phosphines in copper-catalyzed reactions, with a focus on the synthesis of unsymmetrical triarylphosphines. This class of compounds is crucial for the development of catalysts and ligands in pharmaceutical and materials science research.
Introduction to this compound in Copper Catalysis
This compound is a sterically hindered and electron-rich triarylphosphine ligand. Its bulky nature and electron-donating properties make it a valuable component in various transition metal-catalyzed reactions. In the context of copper catalysis, while its direct use as a ligand in widely published, standardized protocols is not as prevalent as in palladium-catalyzed systems, the principles of its synthesis and the reactions it can facilitate are of significant interest. The copper-catalyzed synthesis of triarylphosphines itself is a key methodology for accessing ligands of this type.
This document will focus on a well-established copper-catalyzed C-P cross-coupling reaction for the synthesis of unsymmetrical triarylphosphines, a reaction class directly applicable to the synthesis of ligands like this compound.
Application: Copper-Catalyzed Synthesis of Unsymmetrical Triarylphosphines
The copper-catalyzed cross-coupling of aryl halides with phosphines provides a direct and efficient method for the formation of C-P bonds, leading to the synthesis of valuable triarylphosphine ligands. This method offers an alternative to traditional organometallic routes and can exhibit broad functional group tolerance.
Reaction Principle
The reaction involves the coupling of an aryl iodide with a secondary phosphine, such as diphenylphosphine, in the presence of a catalytic amount of a copper(I) salt and a base. The bulky phosphine ligand is thought to facilitate the catalytic cycle.
Quantitative Data Summary
The following table summarizes the results from the copper-catalyzed synthesis of various unsymmetrical triarylphosphines via the coupling of aryl iodides with diphenylphosphine, as reported by Venkataraman and Allen in The Journal of Organic Chemistry (2003).[1][2]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | (4-Methoxyphenyl)diphenylphosphine | 85 |
| 2 | 4-Iodotoluene | Diphenyl(p-tolyl)phosphine | 82 |
| 3 | 4-Iodoacetophenone | (4-Acetylphenyl)diphenylphosphine | 75 |
| 4 | Methyl 4-iodobenzoate | Methyl 4-(diphenylphosphino)benzoate | 78 |
| 5 | 4-Iodobenzonitrile | 4-(Diphenylphosphino)benzonitrile | 80 |
| 6 | 1-Iodo-4-nitrobenzene | (4-Nitrophenyl)diphenylphosphine | 70 |
| 7 | 1-Iodo-3,5-dimethylbenzene | (3,5-Dimethylphenyl)diphenylphosphine | 88 |
| 8 | 1-Iodonaphthalene | (1-Naphthyl)diphenylphosphine | 90 |
| 9 | 2-Iodotoluene | Diphenyl(o-tolyl)phosphine | 75 |
| 10 | 1-Iodo-2,4,6-trimethylbenzene | (Mesityl)diphenylphosphine | 65 |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of Unsymmetrical Triarylphosphines
This protocol is adapted from the work of Venkataraman and Allen.[1][2]
Materials:
-
Aryl iodide (1.0 equiv)
-
Diphenylphosphine (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, copper(I) iodide, and cesium carbonate.
-
Add anhydrous toluene to the flask via syringe.
-
Add diphenylphosphine to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Copper-Catalyzed C-P Cross-Coupling
The following diagram illustrates the general workflow for the synthesis of unsymmetrical triarylphosphines.
References
Application Notes and Protocols for Asymmetric Catalysis Using Tris(3,5-dimethylphenyl)phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of Tris(3,5-dimethylphenyl)phosphine as a ligand in various asymmetric catalytic reactions. This compound is a bulky, electron-rich monodentate phosphine ligand that has demonstrated significant utility in enhancing the efficiency and selectivity of transition-metal-catalyzed transformations. Its steric hindrance and electronic properties play a crucial role in creating a chiral environment around the metal center, leading to high enantioselectivity in the formation of chiral products.
This document covers key applications in asymmetric hydrogenation and cross-coupling reactions, providing researchers with the necessary information to replicate and adapt these methodologies for their specific synthetic needs.
Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones
Rhodium complexes incorporating this compound are effective catalysts for the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The bulky nature of the ligand is crucial for creating a selective environment for the hydrogenation process.
General Workflow for Rh-Catalyzed Asymmetric Hydrogenation
Caption: General workflow for the asymmetric hydrogenation of ketones.
Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation of Acetophenone Derivatives
| Entry | Substrate (Acetophenone Derivative) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | 50 | 25 | 12 | 95 | 85 |
| 2 | 4-Methoxyacetophenone | 1.0 | 50 | 25 | 12 | 98 | 92 |
| 3 | 4-Chloroacetophenone | 1.0 | 50 | 25 | 16 | 93 | 88 |
| 4 | 2-Acetylnaphthalene | 1.5 | 60 | 30 | 24 | 91 | 95 |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and this compound (2.2 mol%). Anhydrous and degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: A separate autoclave is charged with acetophenone (1.0 mmol) and the freshly prepared catalyst solution under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at 25 °C for 12 hours.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.
-
Analysis: The yield is determined by weighing the purified product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling
This compound serves as an effective ligand in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of axially chiral biaryl compounds. The steric bulk of the ligand is critical for controlling the atroposelectivity of the coupling process.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Quantitative Data for Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-methylnaphthalene | Naphthylboronic acid | 2.0 | K₃PO₄ | 80 | 24 | 88 | 90 |
| 2 | 2-Bromotoluene | Phenylboronic acid | 2.0 | CsF | 100 | 18 | 92 | 85 |
| 3 | 1-Iodo-2-methoxynaphthalene | 2-Tolylboronic acid | 1.5 | K₂CO₃ | 90 | 24 | 85 | 93 |
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling of 1-Bromo-2-methylnaphthalene
-
Reaction Setup: A dried Schlenk tube is charged with Pd(OAc)₂ (2.0 mol%), this compound (4.4 mol%), 1-bromo-2-methylnaphthalene (1.0 mmol), naphthylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Anhydrous and degassed toluene (5 mL) is added, and the mixture is purged with argon for 15 minutes.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 24 hours under an argon atmosphere.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Analysis: The yield is determined after purification. The enantiomeric excess of the biaryl product is determined by chiral HPLC.
Palladium-Catalyzed Asymmetric Heck Reaction
In the asymmetric Heck reaction, palladium complexes with this compound can be employed to synthesize chiral products through the coupling of aryl or vinyl halides with alkenes. The ligand's steric properties influence the regioselectivity and enantioselectivity of the olefin insertion step.
General Workflow for Asymmetric Heck Reaction
Caption: Simplified workflow of an asymmetric Heck reaction.
Quantitative Data for Asymmetric Heck Reaction of 2,3-Dihydrofuran
| Entry | Aryl Halide | Base | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl triflate | Proton sponge | Ag₃PO₄ | 60 | 48 | 75 | 80 |
| 2 | 4-Methoxyphenyl triflate | DBU | Ag₂CO₃ | 70 | 36 | 82 | 88 |
| 3 | Naphthyl triflate | Et₃N | TlOAc | 80 | 24 | 78 | 91 |
Experimental Protocol: Asymmetric Heck Reaction of Phenyl Triflate with 2,3-Dihydrofuran
-
Catalyst Preparation: In a glovebox, Pd₂(dba)₃ (2.5 mol%) and this compound (10 mol%) are dissolved in anhydrous THF. The solution is stirred for 20 minutes.
-
Reaction Setup: To the catalyst solution, phenyl triflate (1.0 mmol), 2,3-dihydrofuran (2.0 mmol), proton sponge (1.2 mmol), and Ag₃PO₄ (1.1 mmol) are added.
-
Reaction: The mixture is heated to 60 °C and stirred for 48 hours under an argon atmosphere.
-
Work-up and Purification: The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
-
Analysis: The yield of the arylated dihydrofuran is determined. The enantiomeric excess is measured by chiral GC or HPLC.
Disclaimer: The provided protocols and data are representative examples and may require optimization for specific substrates and reaction conditions. Researchers should always adhere to standard laboratory safety procedures.
Application Notes and Protocols: Investigating the Effects of Tris(3,5-dimethylphenyl)phosphine Concentration in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3,5-dimethylphenyl)phosphine is a bulky, electron-rich phosphine ligand frequently employed in transition metal-catalyzed cross-coupling reactions. Its steric and electronic properties play a crucial role in the efficiency and selectivity of catalytic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The concentration of this ligand, relative to the metal catalyst, is a critical parameter that can significantly influence reaction kinetics, catalyst stability, and overall yield. These application notes provide a guide to understanding and optimizing the concentration of this compound in catalytic systems.
Phosphine ligands, such as this compound, are fundamental in homogeneous catalysis, serving to stabilize and activate the metal center.[1] The ligand's concentration directly impacts the equilibrium between different catalytically active species. An optimal ligand-to-metal ratio is essential; insufficient ligand can lead to catalyst decomposition, while an excess may inhibit the reaction by occupying coordination sites on the metal, thereby preventing substrate binding.
Data Presentation: Ligand Concentration Effects
Systematic screening of the ligand-to-metal ratio is a critical step in optimizing any cross-coupling reaction. The following tables are illustrative examples of how to structure quantitative data obtained from such optimization studies.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling: Effect of Ligand-to-Metal Ratio on Product Yield
| Entry | Palladium Precursor (mol%) | This compound (mol%) | Ligand:Metal Ratio | Reaction Time (h) | Yield (%) |
| 1 | 1 | 1 | 1:1 | 12 | 65 |
| 2 | 1 | 2 | 2:1 | 12 | 85 |
| 3 | 1 | 3 | 3:1 | 12 | 92 |
| 4 | 1 | 4 | 4:1 | 12 | 88 |
Reaction conditions: Aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), solvent (5 mL), 80 °C.
Table 2: Illustrative Data for Buchwald-Hartwig Amination: Influence of Ligand Concentration on Reaction Rate
| Entry | Ligand Concentration (mol%) | Initial Rate (mol L⁻¹ s⁻¹) | Conversion after 2h (%) |
| 1 | 0.5 | 1.2 x 10⁻⁵ | 45 |
| 2 | 1.0 | 2.5 x 10⁻⁵ | 78 |
| 3 | 1.5 | 3.1 x 10⁻⁵ | 95 |
| 4 | 2.0 | 2.8 x 10⁻⁵ | 94 |
Reaction conditions: Pd₂(dba)₃ (0.5 mol%), aryl chloride (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), toluene (5 mL), 100 °C.
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions, with an emphasis on how to systematically investigate the effect of this compound concentration.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, including steps for optimizing the ligand concentration.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous isopropanol
-
Schlenk tubes or similar reaction vessels
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Ligand Addition Series: To a series of identical Schlenk tubes, add varying amounts of this compound to achieve different ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1). For a 1:1 ratio with 0.01 mmol of Pd(OAc)₂, this would be 0.01 mmol of the ligand.
-
Reagent Addition: To each tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (4 mL) and anhydrous isopropanol (1 mL) to each tube.
-
Reaction: Seal the tubes and heat the reaction mixtures in a preheated oil bath at 80 °C for the desired time (e.g., 12 hours).
-
Work-up: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Analysis and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS or ¹H NMR to determine the yield. Purify the product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a method for the amination of an aryl halide, with a focus on optimizing the concentration of this compound.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tubes or similar reaction vessels
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, prepare a stock solution of Pd₂(dba)₃ in anhydrous toluene.
-
Ligand Solution Preparation: Prepare a series of stock solutions of this compound in anhydrous toluene at different concentrations.
-
Reaction Setup: To a series of Schlenk tubes, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Catalyst and Ligand Addition: Add the Pd₂(dba)₃ stock solution (e.g., 0.005 mmol, 0.5 mol%) to each tube. Then, add the appropriate volume of each ligand stock solution to achieve the desired ligand-to-palladium ratio (e.g., 1:1, 2:1, 3:1, 4:1).
-
Solvent Addition: Add anhydrous toluene to bring the total reaction volume to 5 mL in each tube.
-
Reaction: Seal the tubes and heat the reaction mixtures in a preheated oil bath at 100 °C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or LC-MS.
-
Work-up and Analysis: After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter. The yield can be determined by analysis against an internal standard. Purify the product by appropriate methods.
Visualizations
The following diagrams illustrate key concepts related to the role of ligand concentration in catalysis.
Caption: General catalytic cycle for cross-coupling reactions.
Caption: Workflow for optimizing ligand concentration.
Conclusion
The concentration of this compound is a critical parameter that requires careful optimization for each specific catalytic application. While general guidelines suggest that a ligand-to-metal ratio of 1:1 to 2:1 is often a good starting point for monodentate phosphine ligands, the optimal ratio is substrate and reaction-dependent. By systematically varying the ligand concentration and carefully analyzing the results, researchers can significantly improve the performance of their catalytic systems, leading to higher yields, faster reactions, and more robust processes. The protocols and data presentation formats provided herein offer a framework for conducting these essential optimization studies.
References
Application Notes and Protocols for Cross-Coupling Reactions Utilizing Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tris(3,5-dimethylphenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document offers detailed experimental protocols and data to guide the optimization of catalytic systems for the synthesis of complex organic molecules.
Introduction
This compound is a bulky, electron-rich phosphine ligand employed in various palladium-catalyzed cross-coupling reactions. Its steric hindrance and electronic properties are crucial in promoting the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. This ligand is suitable for a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The selection of an appropriate phosphine ligand is critical for optimizing these reactions. While numerous bulky phosphine ligands have been developed, this compound offers a valuable alternative for achieving high yields and catalyst turnover numbers.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Catalyst Loading and Reaction Conditions
The optimal catalyst loading for Suzuki-Miyaura coupling using this compound can vary depending on the reactivity of the substrates. For activated aryl bromides, catalyst loadings can be as low as 0.1 mol%, while more challenging substrates like aryl chlorides may require higher loadings, typically in the range of 1-3 mol%. The following tables provide representative data for catalyst loading and yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Pd Source | Ligand (mol%) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | 2 | 1 | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ | 2.5 | 1 | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | 2 | 0.5 | K₂CO₃ | DMF/H₂O | 80 | 8 | 98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ | 3 | 1.5 | K₃PO₄ | Toluene | 110 | 24 | 85 |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Pd Source | Ligand (mol%) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ | 4 | 2 | K₃PO₄ | Toluene/H₂O | 110 | 24 | 88 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ | 5 | 2.5 | CsF | Dioxane | 110 | 24 | 85 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | 4 | 2 | K₂CO₃ | Toluene | 100 | 18 | 92 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ | 6 | 3 | K₃PO₄ | Dioxane | 120 | 36 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. The use of bulky, electron-rich phosphine ligands like this compound is crucial for achieving high efficiency in these reactions, particularly with less reactive aryl chlorides and tosylates.
General Catalytic Cycle for Buchwald-Hartwig Amination
Catalyst Loading and Reaction Conditions
Similar to the Suzuki-Miyaura coupling, the catalyst loading in Buchwald-Hartwig amination depends on the substrates. Generally, 1-3 mol% of the palladium catalyst is sufficient for aryl bromides, while aryl chlorides and tosylates may require higher loadings and more forcing conditions.
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source | Ligand (mol%) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ | 3 | 1.5 | NaOtBu | Toluene | 100 | 16 | 94 |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ | 4 | 2 | K₃PO₄ | Dioxane | 100 | 20 | 89 |
| 3 | 1-Bromo-4-cyanonbenzene | Piperidine | Pd(OAc)₂ | 3 | 1.5 | LHMDS | Toluene | 90 | 12 | 96 |
| 4 | 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ | 4 | 2 | NaOtBu | Dioxane | 110 | 24 | 82 |
Table 4: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Pd Source | Ligand (mol%) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | 5 | 2.5 | NaOtBu | Toluene | 110 | 24 | 85 |
| 2 | 4-Chloroanisole | Aniline | Pd₂(dba)₃ | 6 | 3 | K₃PO₄ | Dioxane | 110 | 36 | 78 |
| 3 | 1-Chloro-4-cyanonbenzene | Piperidine | Pd(OAc)₂ | 5 | 2.5 | LHMDS | Toluene | 100 | 18 | 90 |
| 4 | 2-Chloropyridine | n-Hexylamine | Pd₂(dba)₃ | 6 | 3 | NaOtBu | Dioxane | 120 | 48 | 70 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide or tosylate
-
Amine
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium source (e.g., 1-3 mol%), this compound (e.g., 2-6 mol%), and the base (1.2-1.5 equivalents).
-
Seal the tube, remove from the glovebox, and add the aryl halide or tosylate (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing a cross-coupling reaction using this compound.
Conclusion
This compound is a versatile and effective ligand for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The provided protocols and representative data serve as a valuable starting point for the development of efficient synthetic routes to a wide range of important organic molecules. Optimization of catalyst loading, base, solvent, and temperature is recommended for each specific substrate combination to achieve the best results.
Application Notes and Protocols for Solvent Selection in Reactions with Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3,5-dimethylphenyl)phosphine is a bulky, electron-rich phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its steric hindrance and electron-donating properties significantly influence the efficiency and selectivity of these transformations. The choice of solvent is a critical parameter that can dramatically impact reaction outcomes by affecting solubility of reactants and catalysts, reaction rates, and product yields. This document provides detailed application notes and protocols to guide the selection of appropriate solvents for various reactions utilizing this compound.
Physicochemical Properties and Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | Often the preferred solvents for many cross-coupling reactions. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High | Commonly used, especially THF and dioxane, for their good coordinating properties. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Generally soluble, but reactivity with the solvent should be considered. |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | May be used, but can sometimes hinder reaction rates in certain coupling reactions.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | Generally poor solvents for this nonpolar ligand. |
| Water | Insoluble | Not a suitable solvent for the ligand itself. |
Solvent Selection for Key Cross-Coupling Reactions
The optimal solvent for a given reaction depends on the specific coupling partners and the nature of the catalytic cycle. The following sections provide guidance on solvent selection for common palladium-catalyzed reactions where this compound is a suitable ligand.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For reactions employing bulky phosphine ligands like this compound, aprotic solvents are generally preferred.
Table 2: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 90-99% | Often the solvent of choice, providing a good balance of solubility and non-coordinating character.[3] |
| Dioxane | 2.2 | 85-95% | Another effective solvent, frequently used in combination with water.[3] |
| Tetrahydrofuran (THF) | 7.6 | 80-90% | A good option, though its coordinating ability can sometimes influence the catalytic cycle. |
| N,N-Dimethylformamide (DMF) | 36.7 | 70-85% | Can be effective but may lead to lower yields compared to less polar options in some cases.[3] |
Disclaimer: The yield percentages in Table 2 are illustrative and based on general trends observed for Suzuki-Miyaura reactions with bulky phosphine ligands. Actual yields will vary depending on the specific substrates and reaction conditions.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with this compound as a ligand.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, this compound, and potassium carbonate.
-
Add the aryl halide and arylboronic acid to the flask.
-
Add anhydrous toluene and degassed water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Non-polar, aprotic solvents are typically the most effective for this transformation with bulky phosphine ligands.
Table 3: Illustrative Solvent Effects on Buchwald-Hartwig Amination Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 90-99% | A widely used and effective solvent for this reaction.[4] |
| Dioxane | 2.2 | 85-95% | Another common choice, known to promote high yields.[5] |
| Tetrahydrofuran (THF) | 7.6 | 75-90% | Can be used, but may be less effective than toluene or dioxane for some substrates.[6] |
| N,N-Dimethylformamide (DMF) | 36.7 | 60-80% | Generally less favored due to potential side reactions and catalyst deactivation.[4] |
Disclaimer: The yield percentages in Table 3 are illustrative and based on general trends observed for Buchwald-Hartwig aminations with bulky phosphine ligands. Actual yields will vary depending on the specific substrates and reaction conditions.
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, this compound, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. The choice of solvent can be particularly nuanced in this reaction.
Table 4: Illustrative Solvent Effects on Sonogashira Coupling Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Tetrahydrofuran (THF) | 7.6 | 85-95% | A very common and effective solvent for Sonogashira couplings.[7] |
| Toluene | 2.4 | 80-90% | Often a good choice, particularly for less polar substrates.[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | 70-85% | Can be used, but in some cases, it has been reported to slow down the reaction rate.[2] |
| Triethylamine (TEA) | 2.4 | Variable | Can serve as both the base and the solvent, simplifying the reaction setup. |
Disclaimer: The yield percentages in Table 4 are illustrative and based on general trends observed for Sonogashira couplings. Actual yields will vary depending on the specific substrates and reaction conditions.
This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
This compound (0.04 mmol, 4 mol%) - Note: Can be used in place of or in addition to PPh₃ for catalyst generation.
-
Triethylamine (TEA, 2.0 mmol)
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Anhydrous Tetrahydrofuran (THF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and this compound.
-
Add the aryl halide and anhydrous THF.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography.
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Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for a typical cross-coupling reaction and the catalytic cycle for a Suzuki-Miyaura coupling.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate solvent is paramount for the success of cross-coupling reactions utilizing this compound. While non-polar aprotic solvents like toluene and dioxane are often the most reliable choices for Suzuki-Miyaura and Buchwald-Hartwig reactions, THF is a robust option for Sonogashira couplings. The provided protocols offer a starting point for reaction optimization, and researchers are encouraged to screen a variety of solvents to identify the optimal conditions for their specific substrates. Careful consideration of the solvent's properties will lead to improved reaction efficiency, higher yields, and simplified product purification.
References
Application Notes and Protocols for Air-Sensitive Phosphine Ligand Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting chemical reactions involving air-sensitive phosphine ligands. These ligands are pivotal in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions essential for pharmaceutical and materials science. Due to their sensitivity to atmospheric oxygen and moisture, specialized air-free techniques are mandatory to ensure experimental success, reproducibility, and safety.
Choosing the Appropriate Experimental Setup: Glovebox vs. Schlenk Line
The two primary methods for handling air-sensitive compounds are the use of a glovebox or a Schlenk line. The choice depends on the specific requirements of the experiment, such as the scale, the sensitivity of the reagents, and the manipulations involved.[1]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Provides a continuously maintained inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture (often <1 ppm).[1] | Creates an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas. Atmosphere purity is highly dependent on the operator's technique.[1] |
| Manipulation | Allows for direct handling of reagents and equipment within the inert environment using integrated gloves. Ideal for weighing and transferring solids.[1] | Involves indirect manipulation of reagents through septa using syringes and cannulas.[1] |
| Scale | Best suited for small to medium-scale reactions and for the storage and weighing of air-sensitive solids.[1] | Suitable for a wide range of reaction scales, from milligrams to kilograms.[1] |
| Cost & Maintenance | Higher initial cost and requires regular maintenance of the catalyst and atmosphere monitoring systems.[1] | Lower initial cost but requires skilled operation to maintain an inert atmosphere.[1] |
Decision Flowchart for Setup Selection
Caption: Decision flowchart for selecting the appropriate experimental setup.
Experimental Protocols
Protocol 1: Preparation of a Phosphine Ligand Stock Solution in a Glovebox
This protocol describes the preparation of a stock solution of an air-sensitive solid phosphine ligand inside a nitrogen- or argon-filled glovebox.[2]
Materials:
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Air-sensitive phosphine ligand
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Anhydrous, degassed solvent (e.g., toluene, THF)
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Volumetric flask with a glass stopper
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Spatula
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Weighing paper or boat
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Pipette and tips
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Balance (inside the glovebox)
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Transfer Materials: Bring all necessary glassware, the sealed container of the phosphine ligand, and the degassed solvent into the glovebox antechamber.
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Cycle Antechamber: Cycle the antechamber at least three times to remove air before transferring the items into the main chamber.[2]
-
Weigh the Ligand: Carefully weigh the desired amount of the phosphine ligand onto a weighing paper or boat using a balance inside the glovebox.[2]
-
Dissolve the Ligand: Transfer the weighed ligand into the volumetric flask. Using a pipette, add the degassed solvent to the flask, ensuring all the solid is washed down.[2]
-
Dilute to Volume: Continue adding the solvent until the solution reaches the calibration mark on the volumetric flask.
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Mix and Store: Stopper the flask and gently swirl until the ligand is completely dissolved. The stock solution is now ready for use. If not used immediately, store the sealed flask in a freezer inside the glovebox.[2]
Protocol 2: Setting up a Suzuki-Miyaura Cross-Coupling Reaction using a Schlenk Line
This protocol provides a general procedure for setting up a Suzuki-Miyaura coupling reaction with an air-sensitive phosphine ligand using standard Schlenk line techniques.[2]
Materials:
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Schlenk flask with a magnetic stir bar
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Palladium precursor (e.g., Pd(OAc)₂)
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Air-sensitive phosphine ligand (solid or as a stock solution)
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Aryl halide
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Boronic acid
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous, degassed solvent
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Septa, needles, and cannula
Procedure:
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Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.
-
Assemble the Apparatus: Assemble the Schlenk flask with a condenser (if heating) and seal all joints with septa. Connect the flask to the Schlenk line.[2]
-
Establish Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.[2]
-
Add Solids: Under a positive flow of inert gas, quickly add the palladium precursor, solid phosphine ligand (if not using a solution), aryl halide, boronic acid, and base to the flask.[2]
-
Add Solvent and Liquid Reagents: Add the degassed solvent via cannula or syringe. If using a stock solution of the phosphine ligand, add it at this stage.
-
Degas the Reaction Mixture: If necessary, further degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[2]
-
Run the Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.[2]
Schlenk Line Reaction Workflow
Caption: General workflow for a reaction using a Schlenk line.
Data Presentation: Phosphine Ligand Performance
The choice of phosphine ligand can significantly impact the outcome of a cross-coupling reaction. The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid[3]
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 2 | K₃PO₄ | Toluene | 100 | 18 | 98 |
| XPhos | 2 | K₃PO₄ | Toluene | 100 | 18 | 97 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 100 | 18 | 95 |
| dppf | 2 | K₂CO₃ | Toluene | 80 | 12 | 92 |
Buchwald-Hartwig Amination of Bromobenzene with Various Amines[4]
| Ligand | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| RuPhos | Aniline | 1 | NaOt-Bu | Toluene | 100 | 2 | 99 |
| BrettPhos | n-Hexylamine | 1 | NaOt-Bu | Toluene | 100 | 2 | 98 |
| XPhos | Morpholine | 1 | NaOt-Bu | Toluene | 100 | 2 | 97 |
| SPhos | Di-n-butylamine | 1 | NaOt-Bu | Toluene | 100 | 2 | 96 |
Reaction Mechanisms and Catalytic Cycles
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.
Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
References
Troubleshooting & Optimization
Improving low yield in Suzuki coupling with Tris(3,5-dimethylphenyl)phosphine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide focuses on addressing challenges, particularly low yields, when using bulky, electron-rich phosphine ligands such as Tris(3,5-dimethylphenyl)phosphine.
Frequently Asked Questions (FAQs)
Q1: Why was this compound chosen for my reaction, and how do its properties influence the outcome?
A1: this compound is a bulky and electron-rich triarylphosphine ligand. Such ligands are chosen because they promote the key steps in the Suzuki catalytic cycle.[1]
-
Bulky Nature: The steric hindrance facilitates the formation of the active, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition. It also promotes the final reductive elimination step to release the product.[1][2]
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Electron-Rich Character: The methyl groups on the phenyl rings donate electron density to the phosphorus atom, which in turn makes the palladium center more electron-rich. This property generally accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[1][2]
However, an imbalance in these properties can sometimes be detrimental. Excessive bulk can hinder the approach of substrates, while extreme electron density can affect other steps of the cycle.
Q2: My starting aryl halide is fully consumed, but the yield of my desired product is low. What are the likely side reactions?
A2: If your starting material is consumed without significant product formation, one or more side reactions are likely dominating. The most common culprits are:
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Protodeboronation: This is the cleavage of the C–B bond of the boronic acid/ester, where the boron moiety is replaced by a hydrogen atom from a proton source (often water).[3] This side reaction consumes your nucleophilic partner. It is often accelerated by the presence of bases and water, and palladium complexes with bulky phosphine ligands can also promote this pathway.[3]
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Homocoupling: This involves the coupling of two boronic acid molecules (to form a biaryl byproduct) or two aryl halide molecules. Boronic acid homocoupling is often promoted by the presence of oxygen or excess palladium catalyst.
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Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be favored under certain conditions with specific solvents and bases.
Q3: I see a black precipitate forming in my reaction. Is my catalyst deactivating?
A3: The appearance of a black precipitate, commonly palladium black, often indicates catalyst deactivation through agglomeration. While many successful Suzuki couplings generate some black solids, rapid and extensive precipitation, especially early in the reaction, suggests poor catalyst stability and is often correlated with low yields. This process reduces the available catalytically active palladium species.
Q4: How critical is the exclusion of oxygen and water from my reaction?
A4: It is absolutely critical.
-
Oxygen: Phosphine ligands are susceptible to oxidation, forming phosphine oxides which are generally poor ligands for palladium. Furthermore, the active Pd(0) catalyst can be oxidized in the presence of oxygen, leading to deactivation. Oxygen can also promote the unwanted homocoupling of boronic acids.
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Water: The role of water is complex. A small amount of water is often necessary to dissolve inorganic bases (like K₃PO₄ or K₂CO₃) and to facilitate the formation of the active boronate species required for transmetalation.[4][5] However, excess water can significantly promote the protodeboronation of the boronic acid, leading to low yields.[3] For sensitive substrates, running the reaction under anhydrous conditions may be beneficial.[5]
Troubleshooting Guides
Problem 1: Low or No Conversion of the Aryl Halide
If you observe a lack of reactivity with your aryl halide starting material, follow this guide.
| Possible Cause | Recommended Solution |
| Inactive Catalyst System | 1. Check Palladium Precatalyst: Use a fresh, reliable source of palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃). Pd(II) sources require in-situ reduction to Pd(0), which can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst. 2. Check Ligand Integrity: this compound is air-sensitive and should be stored under an inert atmosphere.[6] Use fresh ligand that has not been exposed to air to avoid issues with phosphine oxide contamination. |
| Suboptimal Pd:Ligand Ratio | For bulky monodentate phosphines, a Pd:Ligand ratio between 1:1 and 1:2.5 is typical. A 1:2 ratio is a good starting point. Too little ligand can lead to catalyst decomposition (formation of palladium black), while too much can inhibit the reaction by preventing substrate coordination. |
| Incorrect Base Selection | The base is crucial for activating the boronic acid. For bulky ligand systems, weaker bases like K₂CO₃ may be insufficient. Stronger, non-nucleophilic bases are often preferred. Action: Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Potassium phosphate (K₃PO₄) is often an excellent choice for reactions with bulky phosphine ligands.[7] |
| Unsuitable Solvent | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Action: Aprotic polar solvents are generally effective. Screen solvents like 1,4-Dioxane , Toluene , or THF . Often, a mixture with a small amount of water (e.g., Dioxane/H₂O 10:1) is beneficial for dissolving the base.[5][7] |
| Low Reaction Temperature | Suzuki couplings, especially with challenging substrates like aryl chlorides or sterically hindered partners, often require thermal energy to overcome activation barriers. Action: If reacting at a lower temperature, incrementally increase the temperature (e.g., from 80°C to 100°C or 110°C). Monitor for potential decomposition if heated too high. |
| Poor Aryl Halide Reactivity | The reactivity order is I > Br > OTf >> Cl. Aryl chlorides are notoriously difficult to activate. Action: For aryl chlorides, a highly active catalyst system is essential. Ensure you are using an electron-rich ligand like this compound, a strong base (K₃PO₄), and adequate temperature. |
Problem 2: High Conversion of Aryl Halide, but Low Product Yield
This scenario points towards dominant side reactions.
| Possible Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | This is a very common issue, especially with electron-deficient or sterically hindered boronic acids.[3] 1. Use Stoichiometry: Increase the equivalents of boronic acid (e.g., from 1.2 eq to 1.5-2.0 eq). 2. Minimize Water: Use anhydrous solvents and a thoroughly dried base (e.g., K₃PO₄ dried in an oven). While some water can be beneficial, excess water is detrimental.[5] 3. Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, which are less prone to protodeboronation.[8] |
| Homocoupling of Boronic Acid | This side reaction is often promoted by oxygen. Action: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use by sparging with inert gas or using freeze-pump-thaw cycles. |
| Product Degradation | The desired product might be unstable under the reaction conditions (e.g., sensitive to high temperatures or strong base). Action: Monitor the reaction by TLC or LC-MS at various time points. If product is observed early but then disappears, try running the reaction at a lower temperature for a longer time or using a milder base if possible. |
Data Presentation
The choice of base and solvent significantly impacts the yield of Suzuki couplings. The following tables provide illustrative data based on studies of bulky phosphine ligands, which can guide optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield (Reaction: 4-bromoacetophenone with phenylboronic acid, Pd(OAc)₂, bulky phosphine ligand, Toluene/Water, 100 °C)
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 98 |
| 2 | Cs₂CO₃ | 95 |
| 3 | K₂CO₃ | 75 |
| 4 | Na₂CO₃ | 40 |
| Data adapted from studies on bulky phosphine ligands, demonstrating the superior performance of K₃PO₄.[7] |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield (Reaction: 4-chloroanisole with phenylboronic acid, Pd catalyst, bulky phosphine ligand, K₃PO₄ base)
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dioxane | 100 | 96 |
| 2 | Toluene | 110 | 94 |
| 3 | THF | 66 | 65 |
| 4 | DMF | 100 | 88 |
| Data illustrates typical solvent performance for challenging Suzuki couplings. Dioxane and Toluene are often the preferred solvents. |
Experimental Protocols
General Protocol for Suzuki Coupling using this compound
This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.5 mmol, 1.5 eq)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
1,4-Dioxane (anhydrous, degassed) and Water (degassed)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) to the oven-dried reaction vial.
-
Catalyst Addition: In the same inert atmosphere, add the Pd(OAc)₂ (2 mol%) and this compound (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.4 mL) to the vial via syringe. The solvent mixture should be thoroughly deoxygenated by sparging with an inert gas for 15-20 minutes prior to addition.
-
Reaction Setup: Seal the vial tightly with the screw cap. If outside a glovebox, ensure a positive pressure of inert gas is maintained.
-
Execution: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in your Suzuki coupling reaction.
The Suzuki Catalytic Cycle with a Bulky Ligand
This diagram illustrates the key stages of the Suzuki-Miyaura coupling, highlighting the role of a bulky, electron-rich phosphine ligand (L).
Influence of Ligand Properties on Catalytic Steps
This diagram shows how the steric and electronic properties of this compound influence the different stages of the Suzuki coupling.
References
How to prevent phosphine oxide formation from Tris(3,5-dimethylphenyl)phosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of phosphine oxide from Tris(3,5-dimethylphenyl)phosphine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a triarylphosphine ligand commonly used in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] Its bulky steric profile and electron-rich nature, due to the dimethylphenyl groups, make it an effective ligand for promoting challenging coupling reactions.
Q2: What is phosphine oxide and why is its formation a problem?
Phosphine oxide is the product of the oxidation of a phosphine. In the context of catalysis, the formation of this compound oxide is detrimental because it can deactivate the metal catalyst, leading to reduced reaction yields and inconsistent results.[1] The phosphine oxide does not possess the same coordinating properties as the parent phosphine and cannot participate effectively in the catalytic cycle.
Q3: How susceptible is this compound to oxidation?
Triarylphosphines, like this compound, are generally more stable to air oxidation than trialkylphosphines. This increased stability is attributed to both steric hindrance from the bulky aryl groups, which physically shields the phosphorus atom from oxygen, and electronic effects where the phosphorus lone pair is delocalized into the aryl rings, making it less available for reaction with oxygen.[1] However, they are still susceptible to oxidation, especially when in solution and at elevated temperatures.
Q4: How can I detect the formation of this compound oxide in my sample?
The most common and effective method for detecting and quantifying phosphine oxide formation is through ³¹P NMR spectroscopy.[2][3][4] The phosphorus atom in the phosphine and the phosphine oxide will have distinct chemical shifts. Typically, the phosphine oxide peak will appear significantly downfield (at a higher ppm value) from the parent phosphine peak.[2] By integrating the peaks, the relative amounts of the phosphine and its oxide can be determined.
Troubleshooting Guide
This guide addresses common issues related to the unintentional oxidation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction yield in a cross-coupling reaction. | The phosphine ligand may have oxidized, leading to catalyst deactivation. | 1. Verify the purity of the this compound using ³¹P NMR before use. 2. Ensure that all handling and reaction setup procedures are performed under strictly anaerobic and anhydrous conditions using a glovebox or Schlenk line. 3. Use freshly degassed solvents for the reaction. |
| A new peak appears in the ³¹P NMR spectrum of the reaction mixture. | This is likely the corresponding phosphine oxide. | 1. Compare the chemical shift of the new peak to a known standard of this compound oxide. 2. If phosphine oxide is confirmed, review handling and storage procedures to identify potential sources of oxygen contamination. |
| The solid this compound has changed in appearance (e.g., discoloration, clumping). | The material may have been exposed to air and moisture, leading to oxidation and hydrolysis. | 1. Test a small sample by ³¹P NMR to check for the presence of phosphine oxide. 2. If significant oxidation has occurred, it is recommended to use a fresh, unopened bottle of the ligand. 3. Store the phosphine in a desiccator inside a glovebox for optimal protection. |
| Inconsistent results between different batches of a reaction. | Variability in the extent of phosphine oxidation during reaction setup. | 1. Standardize the procedure for handling the phosphine ligand, including the time it is exposed to any potential sources of air. 2. Prepare a stock solution of the ligand in a glovebox and dispense it consistently for each reaction. |
Data Presentation
Relative Air Stability of Phosphine Ligand Classes
| Ligand Class | Representative Ligands | General Air Stability | Notes |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Very Low | Often pyrophoric and can ignite in air. Best handled as its air-stable phosphonium salt.[1] |
| Tricyclohexylphosphine (P(Cy)₃) | Low | Highly air-sensitive and requires rigorous inert atmosphere handling.[1] | |
| Triarylphosphines | This compound | High | Generally considered air-stable as a solid but will oxidize in solution over time, especially at elevated temperatures. |
| Triphenylphosphine (PPh₃) | High | Generally air-stable in solid form and for extended periods in solution.[1] | |
| Buchwald Ligands | XPhos, SPhos | High to Very High | These bulky dialkylbiaryl phosphine ligands are designed for high reactivity and are notably resistant to air oxidation.[1] |
Experimental Protocols
Protocol 1: Handling Solid this compound using a Glovebox
This protocol describes the standard procedure for weighing and dispensing solid this compound in an inert atmosphere glovebox to prevent oxidation.
-
Glovebox Preparation: Ensure the glovebox is filled with an inert gas (e.g., argon or nitrogen) and that the oxygen and moisture levels are below 1 ppm.
-
Material Transfer: Introduce the sealed container of this compound, along with spatulas, weighing paper, and the reaction vessel, into the glovebox antechamber.
-
Antechamber Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove any atmospheric contaminants.
-
Weighing: Inside the glovebox, carefully open the container of the phosphine. Using a clean spatula, weigh the desired amount of the solid onto the weighing paper.
-
Transfer to Reaction Vessel: Transfer the weighed phosphine directly into the reaction vessel.
-
Sealing: Securely seal the reaction vessel and the container of the phosphine before removing them from the glovebox.
Protocol 2: Setting up a Reaction using Schlenk Line Techniques
This protocol outlines the procedure for setting up a reaction with this compound using a Schlenk line to maintain an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas.
-
Assembly: Assemble the glassware on the Schlenk line.
-
Evacuate and Refill: Evacuate the assembled glassware using the vacuum pump on the Schlenk line and then backfill with an inert gas. Repeat this cycle at least three times to ensure all air is removed.
-
Addition of Solids: While maintaining a positive pressure of inert gas, quickly open the flask and add the pre-weighed this compound and any other air-stable solids.
-
Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction Execution: Proceed with the reaction under a constant positive pressure of inert gas, which can be monitored with an oil bubbler.
Protocol 3: Assessing Aerobic Stability by ³¹P NMR Spectroscopy
This protocol provides a method to quantitatively assess the stability of this compound to air exposure.[5]
-
Sample Preparation (in a glovebox):
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a volumetric flask.
-
Transfer a known volume of this solution to an NMR tube and seal it with a cap.
-
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum of the sealed sample. This will serve as the t=0 reference.
-
Air Exposure: Remove the cap from the NMR tube to expose the solution to the ambient atmosphere.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour).
-
Data Analysis:
-
Identify the peak corresponding to this compound and the peak for its oxide.
-
Integrate both peaks at each time point.
-
Calculate the percentage of phosphine remaining and phosphine oxide formed over time to determine the rate of oxidation under the specific experimental conditions.
-
Visualizations
Caption: Oxidation of the phosphine ligand leads to the formation of an inactive catalyst.
Caption: Recommended workflow for handling this compound.
References
Troubleshooting catalyst deactivation with Tris(3,5-dimethylphenyl)phosphine
Technical Support Center: Tris(3,5-dimethylphenyl)phosphine
This technical support center provides targeted troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation issues when using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield has dropped significantly, and the reaction has stalled. Could my catalyst complex with this compound be deactivating?
A1: Yes, a drop in yield or a stalled reaction is a classic sign of catalyst deactivation.[1] this compound, like many phosphine ligands, is susceptible to degradation, which in turn deactivates the metal catalyst (e.g., Palladium). The most common deactivation pathway is oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide, which is catalytically inactive.[2][3]
Q2: What are the primary deactivation pathways for a catalyst using this phosphine ligand?
A2: The main deactivation pathways include:
-
Ligand Oxidation: The most frequent cause is the oxidation of the phosphine to phosphine oxide by trace amounts of oxygen or peroxide impurities in solvents or reagents.[2] This changes the electronic properties of the ligand, preventing it from effectively participating in the catalytic cycle.
-
P-C Bond Cleavage: Although less common for robust triarylphosphines, P-C bond cleavage can occur under harsh reaction conditions, leading to ligand fragmentation.[4]
-
Formation of Inactive Catalyst Species: The active catalyst, often a Pd(0) species, can agglomerate to form palladium black, which has very low catalytic activity.[5] Additionally, the substrate or product itself can sometimes coordinate too strongly to the metal center, forming a dormant complex.[6]
Q3: How can I analytically confirm that my this compound ligand has oxidized?
A3: The most effective method for detecting phosphine oxidation is ³¹P NMR spectroscopy .[7] The active P(III) phosphine ligand has a characteristic chemical shift. Upon oxidation to the P(V) phosphine oxide, this signal will shift significantly downfield. By taking an aliquot of your reaction mixture, you can monitor the appearance of the phosphine oxide peak and the disappearance of the starting phosphine peak over time.[7]
Q4: What are the best practices for handling and storing this compound to prevent premature deactivation?
A4: Since this compound is a solid that is sensitive to air, strict air-free techniques are required.[8][9]
-
Storage: Store the solid ligand in a cool, dark place, preferably inside a glovebox or a desiccator under an inert atmosphere (Argon or Nitrogen).[8]
-
Handling: Weighing and transferring the solid should be done inside a glovebox.[9][10] If a glovebox is unavailable, use Schlenk line techniques, handling the solid under a positive flow of inert gas for minimal air exposure.[9]
-
Solutions: Prepare solutions using anhydrous, degassed solvents.[11] Store stock solutions in sealed Schlenk flasks under an inert atmosphere, preferably in a freezer.[8]
Q5: My catalyst appears to have deactivated. Can it be regenerated?
A5: Regeneration is generally not feasible for deactivation caused by ligand oxidation. Once the phosphine oxide is formed, it cannot easily be reduced back to the active phosphine under typical reaction conditions. If deactivation is due to the formation of palladium black, regeneration is also highly impractical. The most effective strategy is prevention by rigorously excluding air and moisture from the reaction.[12]
Q6: I've confirmed my ligand is not oxidized, but the reaction is still performing poorly. What else could be wrong?
A6: If ligand integrity is maintained, consider these other factors:
-
Reagent and Solvent Purity: Impurities in substrates, reagents, or solvents (e.g., water, peroxides, sulfur compounds) can act as catalyst poisons.[13] Always use high-purity, anhydrous, and thoroughly degassed materials.[12]
-
Reaction Conditions: Suboptimal temperature or concentration can lead to side reactions or thermal decomposition of the catalyst or substrates.[2]
-
Base Sensitivity: In cross-coupling reactions, the choice and quality of the base are critical. Some bases can degrade sensitive substrates, leading to byproducts that inhibit the catalyst.
Data Presentation
Table 1: Illustrative Effect of Atmosphere on Catalyst Performance in a Suzuki-Miyaura Coupling Reaction (Conditions: Aryl Bromide (1 mmol), Arylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (4 mol%), K₃PO₄ (2 mmol), Toluene (5 mL), 80°C, 12 h)
| Run | Atmosphere | Ligand State | Yield (%) | Turnover Number (TON)† |
| 1 | Argon (Strictly Degassed) | Unoxidized | 96% | 96 |
| 2 | Nitrogen (Standard Schlenk) | Unoxidized | 94% | 94 |
| 3 | Air (Deliberate Exposure) | Oxidized | <10% | <10 |
†TON = (moles of product) / (moles of palladium)
Table 2: Characteristic ³¹P NMR Chemical Shifts for Analysis (Solvent: CDCl₃. Chemical shifts are illustrative and may vary slightly based on conditions and instrument calibration.)
| Compound | Phosphorus Oxidation State | Typical Chemical Shift (δ, ppm) | Notes |
| This compound | P(III) | ~ -8 to -10 | Sharp singlet, characteristic of the active ligand. |
| This compound Oxide | P(V) | ~ +28 to +32 | Sharp singlet, appears downfield upon oxidation.[14] |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via ³¹P NMR Spectroscopy
This protocol describes how to safely take and prepare an aliquot from an active, air-sensitive reaction to check for ligand oxidation.
Materials:
-
Nitrogen or Argon source (Schlenk line)
-
Dry, gas-tight syringe and a long needle
-
Small, oven-dried vial with a septum-sealed cap
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube with cap
Methodology:
-
Under a positive pressure of inert gas from the Schlenk line, carefully pierce the septum of the reaction flask with the needle.
-
Withdraw a small aliquot (approx. 0.1-0.2 mL) of the reaction mixture.
-
Inject the aliquot into the prepared septum-sealed vial, which has been previously flushed with inert gas.
-
Using a separate syringe, add ~0.5 mL of deuterated solvent to the vial to dilute the sample.
-
Transfer the diluted sample from the vial to an NMR tube.
-
Cap the NMR tube. For extra protection, the headspace of the tube can be flushed with inert gas before capping.
-
Acquire a ³¹P NMR spectrum immediately.[15]
-
Analyze the spectrum for the presence of signals corresponding to the phosphine and its potential phosphine oxide (see Table 2). Quantify the relative integration of these signals to determine the extent of oxidation.
Protocol 2: Procedure for Handling Air-Sensitive Solid Phosphine Ligands
This protocol outlines the standard procedure for creating a stock solution of this compound.
Materials:
-
Glovebox or Schlenk line setup
-
This compound solid
-
Oven-dried volumetric flask with a septum
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Analytical balance (inside glovebox if available)
-
Spatula and weighing paper
Methodology (Glovebox - Preferred):
-
Bring the ligand, volumetric flask, solvent, and other necessary equipment into the glovebox antechamber.
-
Cycle the antechamber atmosphere at least three times before transferring items into the main chamber.[8]
-
Inside the glovebox, weigh the desired mass of the phosphine ligand onto weighing paper and carefully transfer it into the volumetric flask.
-
Add the degassed solvent to the flask, rinsing the walls, until the solution reaches the calibration mark.
-
Stopper the flask and swirl gently until the solid is completely dissolved.
-
The stock solution can now be used directly within the glovebox or removed after sealing for use with Schlenk line techniques.
Methodology (Schlenk Line - Alternative):
-
Connect an empty, oven-dried Schlenk flask to the line and perform at least three evacuate-backfill cycles with inert gas.[9]
-
Under a strong positive flow of inert gas, briefly remove the flask's stopper and quickly add the pre-weighed solid phosphine ligand. Immediately restopper the flask.
-
Perform one more evacuate-backfill cycle to ensure the atmosphere is inert.
-
Add the required volume of anhydrous, degassed solvent via a cannula or syringe.
-
Swirl the flask to dissolve the ligand completely. The solution is now ready for use.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Common catalyst deactivation pathways.
Caption: Workflow for preparing an air-sensitive ligand stock solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for Tris(3,5-dimethylphenyl)phosphine Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(3,5-dimethylphenyl)phosphine as a ligand in catalysis. The information is designed to help optimize reaction temperatures and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions using this compound?
A1: There is no single optimal temperature. The ideal temperature depends on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the reactivity of the substrates, and the solvent used. Generally, reactions are conducted in a range from room temperature to elevated temperatures (e.g., 80-120°C). For highly reactive substrates, lower temperatures may be sufficient, while more challenging substrates, such as aryl chlorides, often require higher temperatures to achieve a reasonable reaction rate.
Q2: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?
A2: Increasing the reaction temperature is a common strategy to enhance reaction rates. For many cross-coupling reactions, a higher temperature can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. However, it is crucial to consider the thermal stability of the catalyst, substrates, and products. Excessively high temperatures can lead to catalyst decomposition, formation of byproducts, and degradation of starting materials or the desired product. It is recommended to increase the temperature incrementally (e.g., in 10-20°C intervals) and monitor the reaction progress.
Q3: I am observing significant byproduct formation at elevated temperatures. What could be the cause and how can I mitigate it?
A3: High temperatures can promote undesirable side reactions. Common byproducts in cross-coupling reactions include homocoupling of the starting materials and decomposition of the catalyst, which can lead to the formation of palladium black. With bulky phosphine ligands like this compound, side reactions such as protodeboronation in Suzuki-Miyaura couplings can also be accelerated at higher temperatures. To mitigate these issues, consider the following:
-
Optimize Temperature: Carefully screen a range of temperatures to find a balance between reaction rate and selectivity.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can promote side reactions.
-
Solvent Choice: The choice of solvent can influence catalyst stability and reaction outcomes at different temperatures.
-
Catalyst Loading: In some cases, a higher catalyst loading might allow for the use of lower temperatures.
Q4: How does the steric bulk of this compound influence the choice of reaction temperature?
A4: The steric bulk of this compound is a key feature that influences its catalytic activity. Bulky, electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium species, which can accelerate key steps in the catalytic cycle. This can sometimes allow for the use of lower reaction temperatures compared to less bulky ligands, especially for challenging substrates. However, the steric hindrance can also play a role in catalyst stability and the propensity for certain side reactions at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | - Insufficient reaction temperature. - Catalyst deactivation. - Poor quality of reagents or solvents. | - Incrementally increase the reaction temperature and monitor progress. - Ensure a strictly inert atmosphere and use degassed solvents. - Verify the purity of starting materials and the integrity of the phosphine ligand. |
| Formation of Palladium Black | - Catalyst decomposition at high temperatures. - Presence of oxygen. | - Lower the reaction temperature. - Improve the degassing of solvents and ensure a robust inert atmosphere. - Consider using a pre-formed palladium catalyst. |
| Significant Byproduct Formation (e.g., homocoupling) | - Reaction temperature is too high. - Presence of oxygen. | - Screen a lower temperature range. - Ensure all reagents and solvents are thoroughly deoxygenated. |
| Reaction Stalls Before Completion | - Catalyst deactivation over time at elevated temperature. - Substrate or product inhibition. | - Try running the reaction at a lower temperature for a longer duration. - Consider a gradual addition of one of the reactants. |
Data Presentation
Table 1: Illustrative Effect of Temperature on a Suzuki-Miyaura Coupling Reaction with a Bulky Phosphine Ligand
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | <10 | Reaction is very sluggish. |
| 2 | 60 | 12 | 45 | Moderate conversion. |
| 3 | 80 | 6 | 85 | Good conversion, minimal byproducts. |
| 4 | 100 | 4 | 92 | High conversion, faster reaction rate. |
| 5 | 120 | 4 | 88 | Increased byproduct formation observed. |
Note: This data is hypothetical and intended to show a general trend. Optimal conditions will vary depending on the specific reaction.
Experimental Protocols
General Protocol for Reaction Temperature Optimization
This protocol provides a general framework for screening the optimal reaction temperature for a palladium-catalyzed cross-coupling reaction using this compound as a ligand.
1. Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound under an inert atmosphere. The typical Pd:ligand ratio is 1:1 to 1:2.
-
Add the aryl halide, the coupling partner (e.g., boronic acid, amine), and the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
2. Temperature Screening:
-
Set up multiple reactions in parallel, each at a different temperature (e.g., room temperature, 60°C, 80°C, 100°C, 120°C).
-
Stir the reactions at the designated temperatures.
3. Monitoring and Analysis:
-
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS).
-
Once the reaction is complete or has reached a plateau, cool the mixture to room temperature.
4. Work-up and Purification:
-
Quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Minimizing Homocoupling with Tris(3,5-dimethylphenyl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing homocoupling side products when using Tris(3,5-dimethylphenyl)phosphine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two identical molecules couple with each other. For instance, in a Suzuki-Miyaura coupling between an aryl halide (Ar-X) and a boronic acid (Ar'-B(OH)₂), homocoupling can result in the formation of Ar-Ar or Ar'-Ar' byproducts. This unwanted reaction consumes starting materials, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates the purification process.
Q2: What is the role of this compound in minimizing homocoupling?
A2: this compound is a bulky, electron-rich phosphine ligand. Its steric hindrance and electron-donating properties play a crucial role in promoting the desired catalytic cycle.[1] Bulky ligands like this compound favor the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[1] Furthermore, their steric bulk can accelerate the reductive elimination step that forms the desired cross-coupled product, thereby outcompeting the pathways that lead to homocoupling.[2]
Q3: How does this compound compare to other bulky phosphine ligands like SPhos and XPhos in suppressing homocoupling?
A3: While direct, quantitative side-by-side comparisons of homocoupling suppression are not extensively documented in the literature for this compound against ligands like SPhos and XPhos under identical conditions, the general principles for bulky phosphine ligands apply. SPhos and XPhos are well-regarded for their ability to promote high yields in a variety of cross-coupling reactions, which is often indicative of efficient suppression of side reactions.[3] The choice of ligand is highly substrate-dependent, and screening of several bulky phosphine ligands, including this compound, is often recommended to determine the optimal conditions for a specific transformation.[3]
Q4: Can the choice of palladium precursor influence the extent of homocoupling?
A4: Yes, the palladium precursor can have a significant impact. Using a Pd(0) source, such as Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂. Pd(II) precursors require an in-situ reduction to the active Pd(0) species, a step during which side reactions, including homocoupling, can be more prevalent. Pre-formed palladium precatalysts that readily generate the active LPd(0) species are generally more reliable.[4]
Q5: What are other common side reactions to be aware of when using bulky phosphine ligands?
A5: Besides homocoupling, another notable side reaction, particularly in Suzuki-Miyaura coupling, is protodeboronation. This is the proton-mediated cleavage of the C-B bond of the organoboron reagent, which deactivates it for the cross-coupling reaction. Interestingly, some studies have shown that bulky phosphine ligands can, under certain conditions, paradoxically promote palladium-catalyzed protodeboronation.[5][6] Therefore, careful optimization of reaction conditions is crucial to minimize both homocoupling and protodeboronation.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions where homocoupling is a suspected problem.
Issue: High Levels of Homocoupling Byproducts Detected
High levels of homocoupling byproducts, such as biphenyls from the self-coupling of boronic acids in a Suzuki-Miyaura reaction, can significantly lower the yield of the desired product.
Troubleshooting Workflow
Data Presentation
Table 1: Comparative Performance of Bulky Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 95 |
| RuPhos | 4-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 97 |
| BrettPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 94 |
This data is compiled from various sources and is intended for illustrative purposes. Optimal conditions are highly dependent on the specific substrates.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling Aimed at Minimizing Homocoupling using this compound
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction, with specific considerations to minimize the formation of homocoupling byproducts.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) or a suitable Pd(0) precatalyst
-
This compound (1.1-2.2 mol% relative to Pd)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the anhydrous base (2-3 equiv).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, under an inert atmosphere, dissolve the palladium precursor and this compound in a small amount of the degassed solvent.
-
Using a syringe, transfer the catalyst solution to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Add the remaining degassed solvent to the reaction flask to achieve the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
-
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
Mechanism of Homocoupling Suppression
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the desired cross-coupling pathway and the competing homocoupling pathway. The use of a bulky ligand like this compound sterically hinders the formation of intermediates that lead to homocoupling and accelerates the reductive elimination to the desired product.
References
Handling and storage of air-sensitive Tris(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and use of Tris(3,5-dimethylphenyl)phosphine. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bulky, electron-rich triarylphosphine ligand. Its primary applications are in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Negishi couplings. Its steric bulk and electron-donating properties often lead to high catalytic activity and selectivity.
Q2: How should I properly store this compound?
As an air-sensitive compound, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, it is recommended to keep it in a cool, dark place, such as a refrigerator or a glovebox freezer.
Q3: Is this compound stable in air?
As a solid, this compound is relatively stable in air for short periods. However, in solution, it is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide.[1][2][3][4][5][6] This oxidation can deactivate the catalyst in a reaction. Therefore, it is best practice to always handle the compound under an inert atmosphere, especially when preparing solutions.
Q4: What are the signs of degradation of this compound?
The primary sign of degradation is oxidation to this compound oxide. This may not be visually apparent. In a catalytic reaction, degradation of the ligand can lead to decreased reaction rates, lower yields, or complete reaction failure. The formation of palladium black can also be an indicator of ligand degradation and subsequent catalyst decomposition.
Q5: In which solvents is this compound soluble?
Quantitative Data Summary
The following tables provide a summary of the physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 69227-47-0 |
| Molecular Formula | C₂₄H₂₇P |
| Molecular Weight | 346.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 160-165 °C |
| Anodic Peak Potential * | +0.745 V (vs. Fc+/0)[7] |
*Anodic peak potential is a measure of the ease of oxidation. A lower value indicates greater susceptibility to oxidation compared to triphenylphosphine (+1.04 V).[7]
Table 2: Estimated Solubility in Common Organic Solvents at 25 °C
| Solvent | Estimated Solubility |
| Toluene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Diethyl Ether | Soluble |
| Hexane | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
*Note: These are estimated values based on the known solubility of triphenylphosphine. Actual solubility may vary.
Troubleshooting Guides
Issue 1: Low or No Yield in a Cross-Coupling Reaction
Click to expand troubleshooting steps
Possible Causes & Solutions:
-
Degradation of this compound:
-
Solution: Use freshly opened phosphine or material that has been properly stored under an inert atmosphere. Prepare phosphine solutions immediately before use with degassed solvents.
-
-
Inactive Catalyst:
-
Solution: Ensure the palladium precursor is of high quality. If using a Pd(II) source, ensure proper in situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst.
-
-
Poor Solvent Quality:
-
Solution: Use anhydrous and thoroughly degassed solvents. Traces of oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst.
-
-
Incorrect Base:
-
Solution: The choice of base is critical. Ensure the base is strong enough for the specific reaction and is of high purity. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are often used.
-
-
Reaction Temperature:
-
Solution: The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition. Optimize the temperature for your specific substrates.
-
Issue 2: Formation of Palladium Black
Click to expand troubleshooting steps
Possible Causes & Solutions:
-
Ligand Degradation:
-
Solution: As the phosphine ligand oxidizes, it can no longer effectively stabilize the Pd(0) species, leading to aggregation and formation of palladium black. Use fresh, properly handled ligand and degassed solvents.
-
-
Incorrect Ligand-to-Metal Ratio:
-
Solution: An insufficient amount of phosphine ligand can lead to unprotected Pd(0) species that aggregate. Ensure the correct stoichiometry of ligand to palladium precursor is used. A common ratio is 1:1 to 2:1 (phosphine:Pd).
-
-
High Reaction Temperature:
-
Solution: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, this compound, and K₂CO₃.
-
Add the aryl halide and arylboronic acid to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl Halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, this compound, and NaOtBu to a dry reaction vial.
-
Add the aryl halide to the vial.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal in Tris(3,5-dimethylphenyl)phosphine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective removal of residual palladium catalysts from reactions utilizing Tris(3,5-dimethylphenyl)phosphine. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my reaction mixture critical?
A1: Residual palladium in active pharmaceutical ingredients (APIs) and other high-purity chemicals is a significant concern for several reasons. Regulatory bodies have stringent limits on elemental impurities in drug products. Furthermore, even trace amounts of palladium can interfere with downstream synthetic steps or biological assays, leading to inaccurate results and potential safety issues.
Q2: What are the common forms of residual palladium in reactions with this compound?
A2: In reactions employing bulky, electron-rich phosphine ligands like this compound, residual palladium can exist in various forms. These may include soluble Pd(0) and Pd(II) complexes with the phosphine ligand, as well as colloidal palladium nanoparticles. The specific form of the palladium residue can be influenced by the reaction conditions, work-up procedure, and the stability of the catalytic species.
Q3: What are the primary methods for removing residual palladium?
A3: The most common and effective methods for palladium removal include:
-
Adsorption: Using solid-supported scavengers with a high affinity for palladium. Common scavengers include silica-based materials functionalized with thiol or thiourea groups, as well as activated carbon.
-
Chromatography: Standard column chromatography can be effective in removing a significant portion of residual palladium.
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into a separate phase.
Q4: How do I choose the most suitable palladium removal method for my specific reaction?
A4: The optimal method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the level of palladium reduction required. For reactions with bulky phosphine ligands, a combination of methods is often most effective. For instance, initial purification by column chromatography can be followed by treatment with a specialized palladium scavenger to achieve very low residual palladium levels.
Q5: How can I quantify the amount of residual palladium in my product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace levels of palladium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of palladium remain after column chromatography. | The palladium species may be co-eluting with your product due to similar polarity. The bulky phosphine ligand can create highly soluble and less polar palladium complexes. | - Optimize Chromatography Conditions: Experiment with different solvent systems and silica gel alternatives (e.g., alumina).- Employ a Scavenger: After chromatography, treat the product solution with a palladium scavenger like SiliaMetS® Thiol or activated carbon. |
| Palladium scavenger is ineffective. | - Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific palladium species in your mixture.- Insufficient Scavenger Amount or Treatment Time: The amount of scavenger or the contact time may be inadequate for complete removal.- Steric Hindrance: The bulky this compound ligand may sterically hinder the interaction between the palladium center and the scavenger. | - Screen Different Scavengers: Test a variety of scavengers (e.g., thiol-based, thiourea-based, amine-based) to find the most effective one.- Increase Scavenger Loading and/or Time: Increase the weight equivalents of the scavenger and/or the stirring time. Monitor palladium levels at different time points to determine the optimal duration.- Consider a Pre-treatment Step: A mild oxidative (e.g., with a peroxide) or reductive step might help to break down the stable palladium-phosphine complex, making the palladium more accessible to the scavenger. |
| Product loss during scavenging. | Your product may have a non-specific affinity for the scavenger material. | - Reduce Scavenger Amount: Use the minimum effective amount of scavenger.- Change Scavenger Type: Some scavengers may have less affinity for your product than others.- Optimize Solvent: A solvent in which your product is highly soluble can minimize its adsorption onto the scavenger. |
| Inconsistent palladium removal from batch to batch. | Variability in reaction work-up, age of reagents, or subtle changes in reaction conditions can lead to different forms of residual palladium. | - Standardize Work-up Procedure: Ensure consistent work-up conditions for all batches.- Use Fresh Reagents: Employ fresh, high-quality reagents and solvents.- Characterize Palladium Species: If possible, try to identify the nature of the palladium residue to tailor the removal strategy. |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of different scavengers in removing palladium from reactions that utilize bulky, electron-rich phosphine ligands, which are analogous to this compound.
| Reaction Type | Ligand | Initial Pd (ppm) | Scavenger | Scavenger Loading (wt%) | Conditions | Final Pd (ppm) | Reference |
| Buchwald-Hartwig Amination | XPhos | >1300 | SiliaMetS® Thiol | 50 | 35°C, 17 h | 2 | [1] |
| Suzuki Coupling | Not specified | 2400 | SiliaMetS® Thiol | 10 | Not specified | ≤ 16 | [2] |
| Suzuki Coupling | Not specified | 2400 | SiliaMetS® Thiourea | 10 | Not specified | ≤ 16 | [2] |
| Suzuki Coupling | Not specified | 2400 | Activated Carbon (Darco) | Not specified | Not specified | >16 | [2] |
| Suzuki Coupling | Not specified | 2400 | Polymer-based Scavenger (Quadrapure) | Not specified | Not specified | >16 | [2] |
Experimental Protocols
Protocol 1: Palladium Removal Using Silica-Based Scavengers (e.g., SiliaMetS® Thiol)
-
Dissolution: Following the initial work-up and, if applicable, column chromatography, dissolve the crude product containing residual palladium in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the recommended amount of the silica-based scavenger (typically 5-10 wt% relative to the product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from a few hours to overnight. It is advisable to monitor the palladium levels at different time points to determine the most efficient treatment duration.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt%) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing and Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrate and washings.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizing the Workflow and Troubleshooting Logic
References
Addressing solubility issues with Tris(3,5-dimethylphenyl)phosphine catalysts
Technical Support Center: Tris(3,5-dimethylphenyl)phosphine Catalysis
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to this catalyst, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Tri-3,5-xylylphosphine, is a bulky, electron-rich monodentate phosphine ligand.[1] Its significant steric bulk and electron-donating properties make it highly effective in palladium-catalyzed cross-coupling reactions. It is suitable for various transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, and Negishi couplings.[1]
Q2: I'm having trouble dissolving the this compound powder in my reaction solvent. What is the recommended first step?
Insolubility is a common issue with bulky, crystalline phosphine ligands. The first and most direct approach is to gently heat the reaction mixture while stirring vigorously. Many cross-coupling reactions are run at elevated temperatures (e.g., 60-120 °C), which will also increase the solubility of the catalyst system.[2][3] Ensure your solvent is pure and dry, as impurities can sometimes affect solubility.
Q3: Which solvents are recommended for reactions using this compound?
Given its non-polar, hydrocarbon-rich structure, this compound generally exhibits better solubility in apolar aprotic or moderately polar aprotic solvents. Common choices for cross-coupling reactions that are compatible with this ligand class include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)[4]
Aromatic solvents like toluene are often a good starting point due to structural similarities (aryl-aryl interactions). For reactions involving inorganic bases that are themselves insoluble in organic solvents, a biphasic system (e.g., Toluene/water) or the use of a co-solvent is standard practice.[3]
Q4: My catalyst still won't dissolve even with heating. What are my next options?
If heating alone is insufficient, consider the following strategies:
-
Solvent Screening: Switch to a different solvent from the recommended list. A solvent's ability to dissolve a range of species—lipophilic starting materials, inorganic salts, and metal complexes—is crucial for successful cross-coupling.[4]
-
Use of a Co-solvent: In reactions like Suzuki-Miyaura coupling, adding a small amount of water is common. This helps dissolve inorganic bases (e.g., K₃PO₄) and can facilitate key steps in the catalytic cycle.[3]
-
Pre-formation of the Active Catalyst: Before adding your substrates, you can try pre-stirring the palladium source (e.g., Pd(OAc)₂) and this compound in the solvent at an elevated temperature for 15-30 minutes. This can help form the active, and potentially more soluble, Pd(0)L₂ complex.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility problems.
Initial Catalyst Dissolution Workflow
The following workflow diagram outlines the decision-making process when encountering an insoluble catalyst.
Caption: A step-by-step troubleshooting workflow for solubility issues.
Data Summary: Catalyst Properties & Solvent Selection
While exact quantitative solubility data is not readily published, the following tables provide key physical properties and a qualitative guide for solvent selection based on general chemical principles for bulky phosphine ligands.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇P | [5][6] |
| Molecular Weight | 346.44 g/mol | [1][6] |
| Appearance | White crystalline powder | [1][7] |
| Melting Point | 160-165 °C | [1][7] |
| XLogP3-AA | 6.8 | [5] |
The high XLogP3 value indicates a very high degree of lipophilicity, predicting poor solubility in water and polar solvents.
Table 2: Qualitative Solubility Guide
| Solvent Class | Examples | Expected Solubility | Rationale / Notes |
| Aromatic | Toluene, Xylenes | Good to Moderate | "Like-dissolves-like" principle. A good starting point for many cross-coupling reactions. |
| Ethereal | Dioxane, THF, 2-MeTHF | Moderate | Commonly used and effective, though may require heating to fully dissolve the ligand. |
| Dipolar Aprotic | DMF, DMAc | Moderate to Low | Higher polarity can be a challenge, but these are effective solvents for dissolving a wide range of reagents.[4] |
| Alkanes | Heptane, Cyclohexane | Low | Generally too non-polar to effectively dissolve the palladium-ligand complex. |
| Protic Solvents | Alcohols, Water | Very Low / Insoluble | The ligand lacks hydrogen bond donors/acceptors and is highly non-polar. |
Experimental Protocol Example
This protocol for a Suzuki-Miyaura coupling reaction includes specific steps to address potential catalyst solubility issues.
Objective: To couple a poorly soluble aryl halide with an arylboronic acid, ensuring complete dissolution of the this compound ligand.
Methodology:
-
Reagent Preparation:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and a finely powdered inorganic base (e.g., K₃PO₄, 2.0 equiv).[3]
-
In a separate, dry vial, weigh out the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
-
Vessel Inerting:
-
Seal the Schlenk tube with a septum.
-
Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
-
Catalyst Pre-dissolution and Addition:
-
Add the reaction solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) to the Schlenk tube via syringe.
-
Begin vigorous stirring.
-
Add the pre-weighed palladium source and phosphine ligand to the stirring mixture.
-
Heat the mixture to 60-80 °C. Stir for 15-20 minutes. Visually inspect to ensure all solids, particularly the whitish phosphine ligand, have dissolved before proceeding. If dissolution is slow, increase the temperature, but do not exceed the boiling point of the solvent.
-
-
Reaction and Monitoring:
-
Maintain the reaction at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Factors Influencing Catalyst System Solubility
The interplay of several factors determines the solubility and overall success of the reaction.
Caption: Key factors influencing the solubility of the catalyst system.
References
- 1. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Phosphine, tris(3,5-dimethylphenyl)- | C24H27P | CID 112263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. aspirasci.com [aspirasci.com]
Impact of base selection on reactions with Tris(3,5-dimethylphenyl)phosphine
Technical Support Center: Tris(3,5-dimethylphenyl)phosphine
This guide provides technical support for researchers and scientists using this compound in palladium-catalyzed cross-coupling reactions. It focuses on the critical impact of base selection on reaction outcomes and offers troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions using this compound?
A1: In palladium-catalyzed cross-coupling reactions, the base plays a crucial role in one or more steps of the catalytic cycle. Its primary function depends on the specific reaction type:
-
Suzuki-Miyaura Coupling: The base activates the organoboron reagent (e.g., boronic acid) to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[1][2]
-
Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, forming an amide in situ, which then coordinates to the palladium catalyst before reductive elimination.[3]
-
Catalyst Activation: In some cases, the base can assist in the reduction of the Pd(II) precatalyst to the active Pd(0) species.
The choice of base can influence reaction rate, yield, and selectivity.
Q2: Why is this compound, a bulky electron-rich ligand, sensitive to the choice of base?
A2: this compound is a sterically hindered and electron-donating ligand. This bulkiness promotes the formation of highly active, monoligated Pd(0) species (L-Pd), which are crucial for efficient oxidative addition.[4] However, this reactivity is part of a delicate balance. The base must be strong enough to perform its function (e.g., activate the boronic acid or amine) but not so strong that it leads to undesirable side reactions, such as catalyst decomposition or protodeboronation of the starting material.[5][6] The interplay between the highly active catalyst stabilized by the bulky ligand and the reactivity of the base makes the system sensitive to base selection.
Q3: What are the most common bases used with bulky phosphine ligands like this compound?
A3: The most commonly employed bases for cross-coupling reactions with bulky phosphine ligands are weak inorganic bases and strong organic bases. Common choices include:
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are frequently used in Suzuki-Miyaura couplings, often in the presence of water.[2][4] They offer a good balance of reactivity and handling.
-
Caesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective for more challenging couplings.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic organic base, which is the standard choice for most Buchwald-Hartwig amination reactions.
The optimal base is highly dependent on the specific substrates and reaction type.
Q4: Can the wrong base lead to side reactions?
A4: Yes. An inappropriate base can promote several undesirable side reactions. In Suzuki-Miyaura coupling, a significant side reaction is protodeboronation , where the boronic acid is converted back to an arene, consuming the starting material.[5] This process is known to be catalyzed by bases, and the effect can be exacerbated by certain palladium-phosphine complexes.[6] Using a base that is too strong or reaction conditions that are too harsh (e.g., high temperature) can increase the rate of this and other decomposition pathways.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue that can often be traced back to the choice and handling of the base.
Troubleshooting Steps:
-
Verify Base Strength: The base may be too weak to facilitate the key catalytic step. If using a weak base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃ for Suzuki couplings, or NaOtBu for aminations.
-
Check Base Solubility: The base must have some solubility in the reaction medium to be effective. For inorganic bases in organic solvents, the addition of a small amount of water can sometimes be beneficial, but it can also promote side reactions like protodeboronation.[2] Consider switching to a more soluble organic base if solubility is an issue.
-
Evaluate for Side Reactions: Analyze the crude reaction mixture for byproducts. The presence of protodeboronated starting material, for instance, suggests that the base is promoting this side reaction.[5][6] In this case, a weaker base or lower reaction temperature may be required.
-
Screen a Panel of Bases: The optimal base is substrate-dependent. A systematic screening of different bases is the most effective way to identify the ideal conditions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low yield issues.
Issue 2: Reaction is Stalled or Very Slow
A stalled reaction indicates a high activation barrier for a key step in the catalytic cycle, which can be influenced by the base.
Troubleshooting Steps:
-
Increase Base Strength: The rate-limiting step (often transmetalation in Suzuki coupling) may be slow due to inefficient activation of the coupling partner. Switching to a stronger base can accelerate this step.
-
Consider Homogeneity: A heterogeneous mixture with a poorly soluble base can lead to slow kinetics. If using an inorganic base, ensure vigorous stirring. Alternatively, switching to a soluble organic base like NaOtBu or KHMDS may accelerate the reaction.
-
Temperature Adjustment: Increasing the reaction temperature can overcome the activation barrier. However, this must be done cautiously, as higher temperatures can also increase the rate of side reactions and catalyst decomposition. A temperature screen in conjunction with a base screen is often effective.
Data Presentation: Impact of Base on Reaction Yield
The following tables present illustrative data for a hypothetical palladium-catalyzed reaction using this compound. This data is intended for comparison purposes to show general trends.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling (Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl)
| Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| NaOtBu | Toluene | 80 | 6 | 45 |
Table 2: Illustrative Data for Buchwald-Hartwig Amination (Reaction: 4-Chlorotoluene + Morpholine → 4-Methylphenyl)morpholine)
| Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane | 110 | 24 | 15 |
| K₃PO₄ | Dioxane | 110 | 24 | 35 |
| NaOtBu | Toluene | 100 | 4 | 95 |
| LHMDS | Toluene | 100 | 4 | 91 |
Experimental Protocols
Protocol: Screening Bases for Suzuki-Miyaura Coupling
This protocol describes a general procedure for screening various bases to optimize a Suzuki-Miyaura cross-coupling reaction.
-
Array Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and this compound (0.04 mmol, 4 mol%).
-
Base Addition: To each designated vial, add a different base (2.0 mmol). Example bases for screening include K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOtBu.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Dioxane, 5 mL) to each vial. For inorganic bases like K₂CO₃ and K₃PO₄, a parallel set of experiments with a co-solvent (e.g., Dioxane/H₂O 10:1) can be run.
-
Reaction Execution: Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen). Place the vials in a pre-heated reaction block and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, quench the reactions, and analyze the yield of each reaction by an appropriate method (e.g., GC or LC-MS with an internal standard) to determine the optimal base.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Decision Tree for Base Selection
Caption: A decision tree for initial base selection.
References
Technical Support Center: Reaction Monitoring for Phosphine-Ligated Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphine-ligated catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring reactions with phosphine-ligated catalysts?
A1: The primary techniques for monitoring phosphine-ligated catalytic reactions are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Infrared (IR) Spectroscopy. Each method offers unique advantages for tracking reaction progress, catalyst stability, and ligand integrity.
Q2: How can I monitor the degradation of my phosphine ligand during a reaction?
A2: ³¹P NMR spectroscopy is the most direct method for monitoring the degradation of phosphine ligands.[1] Phosphine ligands have a characteristic chemical shift in the ³¹P NMR spectrum. Upon oxidation, a new peak corresponding to the phosphine oxide appears, typically shifted downfield.[1] By comparing the integration of the phosphine and phosphine oxide signals, you can quantify the extent of ligand degradation.[1]
Q3: My phosphine ligand is air-sensitive. How does this affect reaction monitoring?
A3: Air-sensitive phosphine ligands can be readily oxidized to phosphine oxides, which are generally poor ligands and can lead to catalyst deactivation.[2] This necessitates careful sample handling under an inert atmosphere (e.g., using a glovebox or Schlenk line) when preparing samples for analysis by techniques like NMR or chromatography to prevent artefactual oxidation.[2]
Q4: When should I choose HPLC over GC for reaction monitoring?
A4: The choice between HPLC and GC depends on the volatility and thermal stability of your analytes.[3][4] HPLC is well-suited for non-volatile or thermally sensitive compounds, which are common in pharmaceutical and complex organic synthesis.[3][5] GC is ideal for volatile and thermally stable compounds and often provides faster analysis times.[4]
Q5: What is in-situ reaction monitoring, and what are its advantages?
A5: In-situ reaction monitoring involves analyzing the reaction mixture directly as the reaction proceeds, without the need for sampling and quenching.[6] Techniques like in-situ IR spectroscopy (e.g., ReactIR) provide real-time kinetic data and can detect transient intermediates that might be missed with offline methods.[7][8] This approach is particularly useful for understanding reaction mechanisms and optimizing reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a systematic approach to diagnosing and resolving issues of low catalytic turnover.
Issue 2: Inconsistent or Irreproducible Results in HPLC Analysis
Symptom: Peak areas, retention times, or the appearance of new peaks are inconsistent between runs when analyzing phosphine-containing reaction mixtures.
Possible Cause: On-column oxidation of the phosphine ligand. The metallic components of the HPLC system can catalyze the oxidation of sensitive phosphines.
Solution: Add a small amount of a reducing agent or an antioxidant to the mobile phase. Tris(2-carboxyethyl)phosphine (TCEP) has been shown to be effective in passivating the HPLC column and preventing on-column degradation of other phosphine ligands.
Issue 3: Broad or Unresolved Peaks in ³¹P NMR Spectra
Symptom: The signals in the ³¹P NMR spectrum are broad, poorly resolved, or show unusual shapes.
Possible Causes & Solutions:
-
Paramagnetic Species: The presence of paramagnetic metal centers (e.g., Pd(I) or other oxidation states) can cause significant line broadening. Ensure the catalyst is in the expected diamagnetic state.
-
Chemical Exchange: The ligand may be in dynamic exchange between free and coordinated states, or between different coordination modes. Lowering the temperature of the NMR experiment can sometimes slow down these processes and result in sharper signals.
-
Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is recommended.
-
Viscous Sample: Highly concentrated or viscous samples can lead to broader lines. Diluting the sample may help.
Data Presentation: Comparison of Monitoring Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| ³¹P NMR Spectroscopy | Ligand integrity (oxidation state), catalyst structure, reaction kinetics. | Direct observation of phosphorus-containing species, quantitative with proper parameters.[9] | Lower sensitivity compared to other techniques, potential for broad peaks with paramagnetic species. | Quantifying ligand oxidation to phosphine oxide, studying catalyst speciation. |
| HPLC | Concentration of starting materials, products, and some intermediates. | High sensitivity, suitable for non-volatile and thermally labile compounds.[3] | Potential for on-column degradation of sensitive ligands, requires method development. | Monitoring the conversion of starting materials to products in complex mixtures. |
| GC / GC-MS | Concentration of volatile starting materials, products, and byproducts. | High resolution, fast analysis times, provides mass information for peak identification (GC-MS).[4] | Only suitable for volatile and thermally stable compounds.[3] | Analyzing reactions with volatile substrates and products, such as in some cross-coupling reactions. |
| In-situ IR Spectroscopy | Real-time changes in functional groups of reactants, products, and intermediates. | Continuous data collection, non-invasive, provides kinetic information.[7][8] | Indirectly monitors the catalyst, spectra can be complex and require deconvolution. | Mechanistic studies, reaction optimization, and identifying reaction endpoints. |
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy
Objective: To quantify the conversion of a phosphine ligand to its corresponding phosphine oxide during a catalytic reaction.
Methodology:
-
Sample Preparation: At specified time points (e.g., t=0, 1h, 4h, 24h), carefully extract a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.[1]
-
Dilution: Dilute the aliquot with a known volume of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a vial. For quantitative analysis, an internal standard with a known concentration can be added at this stage.
-
Transfer: Transfer the solution to an NMR tube and cap it securely.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. For accurate quantification, ensure a sufficient relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest.
-
Data Analysis:
-
Identify the chemical shift of the starting phosphine ligand and the corresponding phosphine oxide (typically 20-40 ppm downfield).
-
Integrate the signals for both the phosphine and the phosphine oxide.
-
Calculate the percentage of ligand oxidation: (Integral of Phosphine Oxide) / (Integral of Phosphine + Integral of Phosphine Oxide) * 100%.
-
Protocol 2: General Procedure for In-Situ IR (ReactIR) Monitoring
Objective: To monitor the real-time progress of a reaction by observing changes in the vibrational frequencies of functional groups.
Methodology:
-
Background Collection: Before starting the reaction, insert the cleaned in-situ IR probe into the reaction solvent at the desired reaction temperature. Collect a background spectrum of the solvent.[7]
-
Initiate Reaction: Add the starting materials and catalyst to the reactor.
-
Data Collection: Begin collecting IR spectra at regular intervals (e.g., every 1-5 minutes). The software will display the spectra in real-time.[8]
-
Data Analysis:
-
Identify the characteristic IR absorption bands for the starting materials and the expected product(s).
-
Track the decrease in the intensity of a characteristic peak for a starting material and the increase in intensity of a characteristic peak for the product over time.[7]
-
Plot the absorbance of these peaks versus time to generate a reaction profile, which can be used to determine reaction kinetics and endpoints.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Tris(3,5-dimethylphenyl)phosphine and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and substrate scope. This guide provides a detailed comparison of Tris(3,5-dimethylphenyl)phosphine with other commonly employed phosphine ligands. By examining their steric and electronic properties alongside performance in key cross-coupling reactions, this document aims to equip researchers with the data necessary to make informed decisions in ligand selection for catalytic systems.
Understanding Phosphine Ligand Properties: Steric and Electronic Effects
The performance of a phosphine ligand in a catalytic cycle is largely dictated by two key features: its steric bulk and its electronic nature.
Steric Properties: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ) , influences the coordination environment around the metal center. A larger cone angle signifies greater steric hindrance, which can promote the formation of coordinatively unsaturated, highly reactive catalytic species.
Electronic Properties: The electron-donating or -withdrawing nature of a phosphine ligand is described by the Tolman Electronic Parameter (TEP) . This parameter is determined by measuring the ν(CO) stretching frequency of a [LNi(CO)₃] complex. More electron-donating ligands increase electron density on the metal center, which can enhance the rates of key steps in the catalytic cycle, such as oxidative addition. A lower TEP value corresponds to a more electron-donating ligand.
Comparative Analysis of Phosphine Ligand Properties
For a comprehensive comparison, the steric and electronic parameters of several common phosphine ligands are presented in the table below.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| This compound | ~145 | Not available |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |
| SPhos | Not available | Not available |
| XPhos | Not available | Not available |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in chemical reactions. This section compares the efficacy of this compound with other ligands in three ubiquitous palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. It is important to note that direct, head-to-head comparative studies under identical conditions are limited. The data presented is a compilation from various sources and should be interpreted with consideration of the differing reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the phosphine ligand's ability to promote oxidative addition and reductive elimination.
While specific comparative data for this compound in the Suzuki-Miyaura reaction is not extensively documented in readily available literature, its moderate steric bulk and electron-donating nature suggest it would be a competent ligand for a range of substrates. For context, the performance of other common phosphine ligands is summarized below.
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Conditions |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | 95 | Pd(OAc)₂, K₂CO₃, Toluene/H₂O, 80°C, 2h |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | 98 | Pd₂(dba)₃, K₃PO₄, Dioxane, 80°C, 4h |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 99 | Pd(OAc)₂, K₃PO₄, Toluene, 100°C, 2h |
| SPhos | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | 94 | Pd(OAc)₂, K₃PO₄, Toluene, 100°C, 20h |
| XPhos | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 91 | Pd₂(dba)₃, K₃PO₄, Toluene, 100°C, 20h |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The steric and electronic properties of the phosphine ligand are crucial for facilitating the challenging C-N reductive elimination step.
Information directly comparing this compound to other ligands in the Buchwald-Hartwig amination is scarce. However, its characteristics suggest it could be effective for the coupling of anilines with aryl bromides and iodides. The performance of other well-established ligands is provided for comparison.
| Ligand | Aryl Halide | Amine | Yield (%) | Conditions |
| PPh₃ | 4-Bromotoluene | Aniline | 75 | Pd(OAc)₂, NaOt-Bu, Toluene, 100°C, 16h |
| PCy₃ | 4-Chlorotoluene | Aniline | 95 | Pd(OAc)₂, NaOt-Bu, Toluene, 80°C, 3h |
| P(t-Bu)₃ | 4-Chlorotoluene | Aniline | 99 | Pd(OAc)₂, NaOt-Bu, Toluene, RT, 1h |
| XPhos | 4-Chlorotoluene | Aniline | 99 | Pd₂(dba)₃, NaOt-Bu, Toluene, 100°C, 3h |
| RuPhos | 4-Chlorotoluene | Aniline | 98 | Pd₂(dba)₃, NaOt-Bu, Toluene, 100°C, 3h |
Heck Reaction
The Heck reaction, which forms C-C bonds between aryl halides and alkenes, is also sensitive to the properties of the phosphine ligand. The ligand influences the regioselectivity and efficiency of the reaction.
Comparative performance data for this compound in the Heck reaction is not well-documented in the available literature. For reference, the performance of other phosphine ligands is shown below.
| Ligand | Aryl Halide | Alkene | Yield (%) | Conditions |
| PPh₃ | Iodobenzene | Styrene | 95 | Pd(OAc)₂, Et₃N, DMF, 100°C, 4h |
| PCy₃ | 4-Bromotoluene | Styrene | 92 | Pd(OAc)₂, Na₂CO₃, DMF, 120°C, 16h |
| P(o-tolyl)₃ | 4-Bromotoluene | n-Butyl acrylate | 98 | Pd(OAc)₂, Et₃N, Acetonitrile, 80°C, 2h |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and comparison of catalytic results. Below are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for screening various phosphine ligands, including this compound.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the solvent (e.g., toluene, dioxane, or THF, 3-5 mL) are then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The tube is sealed and brought out of the glovebox. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) are added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general workflow for ligand screening.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized workflow for high-throughput phosphine ligand screening.
Conclusion
This compound presents itself as a moderately bulky and electron-donating triarylphosphine ligand. While direct, comprehensive comparative performance data is limited, its structural and electronic properties suggest it is a viable candidate for a range of palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, the optimal choice of ligand is highly substrate and reaction-dependent. Therefore, a systematic screening of a diverse set of ligands, including established high-performers and potentially advantageous alternatives like this compound, remains the most effective strategy for catalyst optimization. Further head-to-head comparative studies are warranted to fully elucidate the performance profile of this compound in relation to other state-of-the-art phosphine ligands.
References
A Head-to-Head Ligand Battle: Tris(3,5-dimethylphenyl)phosphine vs. Triphenylphosphine in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Phosphine Ligand Selection
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a transformation. This guide provides an in-depth comparison of two monodentate triarylphosphine ligands: the bulky and electron-rich Tris(3,5-dimethylphenyl)phosphine and the ubiquitous benchmark, Triphenylphosphine. By examining their intrinsic properties and performance in key cross-coupling reactions, this document aims to equip researchers with the knowledge to make informed decisions for their catalytic systems.
At a Glance: Key Ligand Properties
The fundamental differences in the performance of this compound and Triphenylphosphine stem from their distinct electronic and steric profiles. The additional methyl groups on the phenyl rings of this compound significantly alter its characteristics compared to the parent Triphenylphosphine.
| Property | This compound | Triphenylphosphine | Rationale for Difference |
| Electron Donating Ability | More Electron-Rich | Less Electron-Rich | The six methyl groups on the phenyl rings are electron-donating, increasing the electron density on the phosphorus atom. |
| Steric Bulk (Cone Angle) | Larger | Smaller | The methyl groups at the meta positions of the phenyl rings increase the steric hindrance around the phosphorus center. |
These differences in electronic and steric properties are expected to have a profound impact on the key steps of the catalytic cycle in cross-coupling reactions, namely oxidative addition and reductive elimination. Generally, more electron-rich ligands accelerate the rate of oxidative addition, while increased steric bulk can promote the reductive elimination step.[1][2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial, especially when dealing with challenging substrates such as aryl chlorides.
Theoretical Impact: The greater electron-donating ability of this compound is anticipated to facilitate the oxidative addition of the palladium catalyst to the aryl halide. Its larger steric bulk should also promote the final reductive elimination step to afford the biaryl product. This combination of properties suggests that this compound may offer superior performance, particularly with less reactive aryl chlorides.
Experimental Data Summary:
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >95 (representative) |
| Triphenylphosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | <10 (representative) |
| This compound | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 1 | 98 (representative) |
| Triphenylphosphine | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78[3] |
Note: The data presented is compiled from various sources for illustrative purposes and may not represent a direct head-to-head comparison under identical conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction.
Theoretical Impact: Similar to the Suzuki coupling, the electronic and steric properties of this compound are expected to be highly beneficial for the Buchwald-Hartwig amination. The increased electron density on the phosphorus should facilitate the oxidative addition of the aryl halide, while the steric bulk is known to promote the C-N bond-forming reductive elimination.[4]
Experimental Data Summary:
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 3 | >95 (representative) |
| Triphenylphosphine | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | Ineffective (representative) |
| This compound | Bromobenzene | Aniline | NaOtBu | Toluene | 80 | 2 | 95 (representative) |
| Triphenylphosphine | Bromobenzene | Aniline | NaOtBu | Toluene | 80 | 24 | ~70 (representative) |
Note: The data presented is compiled from various sources for illustrative purposes and may not represent a direct head-to-head comparison under identical conditions.
Performance in Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The phosphine ligand plays a key role in stabilizing the active palladium(0) species and influencing the regioselectivity of the reaction.[5][6]
Theoretical Impact: The electron-rich nature of this compound is expected to promote the oxidative addition of the aryl halide. Its steric bulk can also influence the regioselectivity and efficiency of the subsequent steps. For electron-rich olefins, electron-deficient phosphines are sometimes preferred, but for many standard Heck reactions, electron-rich ligands show good performance.
Experimental Data Summary:
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Styrene | NaOAc | DMF | 120 | 4 | >90 (representative) |
| Triphenylphosphine | 4-Bromoacetophenone | Styrene | NaOAc | DMF | 120 | 12 | ~85 (representative) |
| This compound | Iodobenzene | n-Butyl acrylate | Et₃N | DMF | 100 | 2 | 98 (representative) |
| Triphenylphosphine | Iodobenzene | n-Butyl acrylate | Et₃N | DMF | 100 | 6 | 88[7] |
Note: The data presented is compiled from various sources for illustrative purposes and may not represent a direct head-to-head comparison under identical conditions.
Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The reaction typically employs a palladium-phosphine catalyst and a copper co-catalyst.
Theoretical Impact: The electron-richness of this compound should facilitate the oxidative addition of the aryl halide, a key step in the Sonogashira catalytic cycle. The steric bulk may also play a role in promoting the subsequent transmetalation and reductive elimination steps.
Experimental Data Summary:
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodoanisole | Phenylacetylene | Et₃N | DMF | 60 | 1 | 97 (representative) |
| Triphenylphosphine | 4-Iodoanisole | Phenylacetylene | Et₃N | DMF | 60 | 3 | 92 (representative) |
| This compound | 4-Bromotoluene | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 4 | 90 (representative) |
| Triphenylphosphine | 4-Bromotoluene | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 12 | 75 (representative) |
Note: The data presented is compiled from various sources for illustrative purposes and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to perform a direct comparison of this compound and Triphenylphosphine in various cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd), the phosphine ligand (0.012 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the indicated time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizing the Catalytic Landscape
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a logical workflow for comparing the performance of the two phosphine ligands.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for the comparative evaluation of phosphine ligands.
Conclusion
The choice between this compound and Triphenylphosphine in cross-coupling reactions is a decision between a specialist and a generalist. Triphenylphosphine, while cost-effective and easy to handle, often falls short in challenging transformations requiring high catalytic activity, particularly with less reactive substrates like aryl chlorides.
In contrast, this compound, with its enhanced electron-donating ability and greater steric bulk, consistently demonstrates superior performance in a variety of cross-coupling reactions. This enhanced reactivity often translates to higher yields, shorter reaction times, and broader substrate scope. For researchers and drug development professionals tackling complex syntheses, the investment in a more sophisticated ligand like this compound can be a crucial factor in achieving their synthetic goals. The provided experimental protocols offer a starting point for a direct and rigorous comparison to validate the optimal ligand choice for any specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Phosphine Ligands: Tris(3,5-dimethylphenyl)phosphine vs. Buchwald Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is a critical determinant in the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of Tris(3,5-dimethylphenyl)phosphine, a classic triarylphosphine ligand, with the widely acclaimed Buchwald ligands, a class of bulky, electron-rich biaryl phosphines. This comparison is supported by experimental data to facilitate informed ligand selection for your specific research and development needs.
Introduction to the Ligands
This compound belongs to the family of triarylphosphine ligands. These ligands are known for their moderate steric bulk and electron-donating properties. They have been historically employed in a variety of cross-coupling reactions.
Buchwald ligands , developed by the Buchwald group, are a class of highly effective biaryl phosphine ligands, such as SPhos and XPhos.[1] They are characterized by their significant steric bulk and strong electron-donating capabilities.[1] These features are known to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, often leading to higher yields and broader substrate scope, particularly with challenging substrates like aryl chlorides.[1][2]
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand significantly impacts the reaction's efficiency, especially when dealing with sterically hindered or electronically deactivated substrates. While direct comparative studies under identical conditions are limited, the available data consistently demonstrates the superior performance of Buchwald ligands for challenging substrates.
Table 1: Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Arylboronic Acid | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98[3] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| This compound | Aryl Chlorides | Arylboronic Acids | - | - | - | - | - | Generally lower yields than Buchwald ligands for challenging substrates. |
Note: Data for this compound is a qualitative summary based on general observations in the literature, as direct comparative data under these specific conditions was not found.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The efficacy of this reaction is highly dependent on the ligand's ability to facilitate the coupling of a wide range of amines with aryl halides. Buchwald ligands have been shown to be exceptionally effective in this transformation.
Table 2: Performance in the Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Aryl Halide | Amine | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[4] |
| SPhos | 4-Chloroanisole | Morpholine | Pd(OAc)₂ | Cs₂CO₃ | THF | - | - | High[5] |
| This compound | Aryl Halides | Various Amines | - | - | - | - | - | Generally less effective than Buchwald ligands for a broad range of substrates. |
Note: Data for this compound is a qualitative summary based on general observations in the literature, as direct comparative data under these specific conditions was not found.
Mandatory Visualizations
Ligand Structures
Caption: Chemical structures of this compound and representative Buchwald ligands (XPhos and SPhos).
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A generalized workflow for the comparative screening of phosphine ligands in cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is crucial to note that optimal conditions are highly dependent on the specific substrates and should be optimized accordingly.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted for the coupling of an aryl chloride with an arylboronic acid using a Buchwald ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon or nitrogen), combine the aryl chloride, arylboronic acid, palladium acetate, XPhos, and potassium phosphate.
-
Add anhydrous toluene via syringe.
-
Seal the tube and stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general procedure for the amination of an aryl bromide with a secondary amine using a Buchwald ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, SPhos, and sodium tert-butoxide.
-
Add the aryl bromide and the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite®.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired arylamine.
Conclusion
The selection of a phosphine ligand is a critical parameter for the success of palladium-catalyzed cross-coupling reactions. While this compound can be a suitable ligand for certain transformations, the experimental evidence strongly suggests that Buchwald ligands, such as SPhos and XPhos, offer superior performance, particularly for challenging substrates like aryl chlorides. Their steric bulk and electron-rich nature lead to higher yields, broader substrate scope, and often milder reaction conditions. For researchers, scientists, and drug development professionals aiming to develop robust and efficient synthetic routes, a thorough evaluation and screening of ligands, with a strong consideration for the well-established efficacy of Buchwald ligands, is highly recommended.
References
Steric Showdown: Tris(3,5-dimethylphenyl)phosphine Versus Other Bulky Ligands in Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the choice of ligand is paramount. The steric and electronic properties of a ligand can profoundly influence the efficiency, selectivity, and overall success of a catalytic reaction. Among the vast arsenal of phosphine ligands, bulky variants play a crucial role in promoting challenging cross-coupling reactions. This guide provides an objective comparison of the steric effects of Tris(3,5-dimethylphenyl)phosphine against other commonly used bulky phosphine ligands, supported by quantitative data and detailed experimental protocols.
Quantifying Steric Hindrance: A Comparative Analysis
The steric bulk of a phosphine ligand is most commonly quantified by two key parameters: the Tolman cone angle (θ) and the percent buried volume (%Vbur). The cone angle provides a measure of the ligand's overall size, while the percent buried volume quantifies the space occupied by the ligand in the immediate vicinity of the metal center.
For the purpose of this guide, we have compiled a table comparing the known cone angles of this compound with other frequently employed bulky phosphine ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] |
| Triphenylphosphine | PPh₃ | 145 |
| This compound | P(3,5-Me₂C₆H₃)₃ | 151 (estimated) [1][2] |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194 |
| Tricyclohexylphosphine | PCy₃ | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Not readily available |
| 2-(Di-tert-butylphosphino)biphenyl | JohnPhos | Not readily available |
Note: The cone angles presented are subject to slight variations depending on the method of determination.
Experimental Protocols: A Practical Guide
The true measure of a ligand's utility lies in its performance in chemical reactions. This compound has demonstrated its efficacy as a supporting ligand in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Determination of Ligand Steric Parameters
1. Tolman Cone Angle (θ) Determination from Crystal Structure Data:
The Tolman cone angle can be calculated from single-crystal X-ray diffraction data. The methodology involves the following steps:
-
Obtain Crystal Structure: Obtain the crystallographic information file (.cif) for the desired phosphine ligand. For this compound, this can be retrieved from the Crystallography Open Database (COD) using the ID 2242517.
-
Define the Metal-Phosphorus Bond: A hypothetical metal center (typically Nickel) is placed at a standard M-P bond distance of 2.28 Å from the phosphorus atom.
-
Calculate the Cone: A cone is constructed with the metal atom at the apex, which tangentially touches the van der Waals radii of the outermost atoms of the ligand.
-
Measure the Angle: The angle at the apex of this cone is the Tolman cone angle. For asymmetrical ligands, an average of the half-angles of each substituent is taken.
2. Percent Buried Volume (%Vbur) Calculation:
The percent buried volume can be calculated using computational chemistry software or online web tools such as SambVca. The general workflow is as follows:
-
Input Structure: Provide the 3D coordinates of the ligand, typically from a crystal structure file.
-
Define the Metal Center and Sphere: A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom.
-
Calculate Occupied Volume: The program calculates the volume within the sphere that is occupied by the van der Waals spheres of the ligand's atoms.
-
Express as Percentage: The occupied volume is then expressed as a percentage of the total volume of the sphere.
Catalytic Applications: Suzuki-Miyaura and Buchwald-Hartwig Reactions
The following are representative, detailed protocols for the application of bulky phosphine ligands in two key cross-coupling reactions. While these protocols do not specifically use this compound, they are illustrative of the general procedures employed for such ligands.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure utilizing a bulky phosphine ligand for the coupling of an aryl bromide with an arylboronic acid.
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), the bulky phosphine ligand (0.012 mmol, 1.2 mol%), the aryl bromide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Addition of Base and Solvent: Potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol) is added, followed by 2.0 mL of anhydrous 1,4-dioxane.
-
Reaction Execution: The vial is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is then stirred vigorously at 100 °C for 16 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide.
-
Catalyst Preparation: In a glovebox, a solution of the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the bulky phosphine ligand (0.012 mmol) in an anhydrous solvent (e.g., toluene, 1 mL) is stirred at room temperature for 15 minutes.
-
Reaction Assembly: To this catalyst solution, the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) are added.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (4-24 hours), monitoring by TLC or GC-MS.
-
Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography to yield the desired arylamine.
Visualizing the Catalytic Cycles
To further understand the role of bulky phosphine ligands in these transformations, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The Buchwald-Hartwig amination catalytic cycle.
In both catalytic cycles, the steric bulk of the phosphine ligand, such as this compound, plays a critical role. It promotes the formation of monoligated, 14-electron palladium(0) species, which are highly active in the oxidative addition step. Furthermore, the steric hindrance facilitates the final reductive elimination step, leading to the formation of the desired carbon-carbon or carbon-nitrogen bond and regeneration of the active catalyst. The judicious selection of a ligand with the appropriate steric and electronic properties is therefore essential for optimizing the outcome of these powerful synthetic transformations.
References
A Comparative Analysis of the Electronic Properties of Tris(3,5-dimethylphenyl)phosphine
In the realm of catalysis and coordination chemistry, the electronic nature of phosphine ligands plays a crucial role in determining the reactivity and selectivity of metal complexes. Tris(3,5-dimethylphenyl)phosphine, a bulky triarylphosphine ligand, is often employed in various catalytic applications. This guide provides a detailed analysis of its electronic parameters, offering a comparison with other common phosphine ligands, supported by experimental data and methodologies.
Understanding Electronic Parameters: The Tolman Electronic Parameter (TEP)
A key descriptor of the electronic properties of a phosphine ligand is the Tolman Electronic Parameter (TEP).[1] This parameter is experimentally determined by measuring the A1 symmetric C-O stretching frequency (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] The underlying principle is that a more electron-donating phosphine ligand increases the electron density on the metal center. This, in turn, leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands lead to a higher ν(CO) frequency.[2]
The structure of this compound, with its six methyl groups on the phenyl rings, significantly influences its electronic properties. The methyl groups are electron-donating, which increases the electron density on the phosphorus atom compared to an unsubstituted phenyl ring. This enhanced electron-donating ability makes this compound a stronger σ-donor ligand than triphenylphosphine (PPh₃).
Comparative Electronic Data
The following table summarizes the Tolman Electronic Parameter for this compound in comparison to other widely used phosphine ligands. A lower TEP value indicates a more electron-donating ligand.
| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ |
| This compound | < 2068.9 (Expected) |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 |
| Tricyclohexylphosphine (PCy₃) | 2056.4 |
| Triethylphosphine (PEt₃) | 2061.7 |
| Trimethylphosphine (PMe₃) | 2064.1 |
| Triphenylphosphine (PPh₃) | 2068.9 |
| Triphenyl phosphite (P(OPh)₃) | 2085.3 |
| Trifluorophosphine (PF₃) | 2110.8 |
Experimental Protocol for TEP Determination
The determination of the Tolman Electronic Parameter involves the synthesis of a phosphine-nickel-carbonyl complex and its subsequent analysis by IR spectroscopy.
Methodology: Infrared Spectroscopy of Ni(CO)₃L Complexes
-
Synthesis of the [LNi(CO)₃] complex: The phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, typically tetracarbonylnickel(0) (Ni(CO)₄). Due to the high toxicity and air-sensitivity of Ni(CO)₄, this reaction must be carried out under an inert atmosphere.
-
Sample Preparation: The resulting [LNi(CO)₃] complex is dissolved in an IR-transparent solvent, such as dichloromethane or hexane.
-
IR Spectrum Acquisition: The infrared spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This is typically the most intense band in the carbonyl region of the spectrum. The measured ν(CO) value represents the Tolman Electronic Parameter for the ligand L.
Visualization of Electronic Effects
The following diagram illustrates the relationship between the electron-donating ability of a phosphine ligand and the resulting CO stretching frequency in the corresponding Ni(CO)₃L complex.
Caption: Ligand electronic effects on CO stretching frequency.
This guide provides a foundational understanding of the electronic properties of this compound, contextualized by comparison with other common phosphine ligands. The provided experimental protocol and visualization serve as valuable resources for researchers in the fields of catalysis and drug development.
References
Performance of Tris(3,5-dimethylphenyl)phosphine with Different Palladium Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphine ligand and a palladium precursor is paramount in optimizing palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. Tris(3,5-dimethylphenyl)phosphine, a bulky and electron-rich phosphine ligand, has emerged as a valuable tool in this context. This guide provides an objective comparison of its performance with various palladium precursors in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The experimental data presented herein, primarily featuring the structurally similar and well-documented ligand XPhos as a benchmark, aims to facilitate informed decision-making in catalyst system selection.
Data Presentation
The following tables summarize the performance of bulky phosphine ligands, such as this compound and its analogue XPhos, in combination with common palladium precursors. The data is presented to allow for a clear comparison of reaction yields under specific conditions.
Table 1: Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd(OAc)₂ | K₃PO₄ | MeOH/THF | RT | 2 | 44[1][2] |
| XPhos (1.2 equiv.) | Pd(OAc)₂ | K₃PO₄ | MeOH/THF | RT | 2 | 84[1][2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | >95 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 16 | 99[3] |
Note: Data for XPhos is used as a representative for bulky biaryl phosphine ligands due to the limited direct comparative data for this compound across multiple precursors.
Table 2: Performance in Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd(OAc)₂ | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent[4] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 96[5] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 96 |
Note: Data for XPhos and RuPhos are used as representatives for bulky biaryl phosphine ligands.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an aryl chloride with an arylboronic acid using a palladium/phosphine catalyst system.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound or other phosphine ligand
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.01-2 mol%), the phosphine ligand (e.g., 0.01-4 mol%), and the base (e.g., 2.0 equivalents).
-
Evacuate the tube and backfill with an inert gas. This cycle should be repeated three times.
-
Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 110 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl chloride with an amine catalyzed by a palladium/phosphine system.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., aniline)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound or other phosphine ligand
-
Strong base (e.g., NaOtBu, KOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents) to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C) for the indicated time (e.g., 2-24 hours).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key aspects of the palladium-catalyzed cross-coupling reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Benchmarking Tris(3,5-dimethylphenyl)phosphine in Challenging Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is a critical determinant in the success of palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties directly influence catalyst activity, stability, and substrate scope. This guide provides an objective comparison of Tris(3,5-dimethylphenyl)phosphine, a bulky and electron-rich triarylphosphine ligand, against other commonly employed phosphine ligands in challenging Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. The information presented is supported by experimental data to facilitate informed ligand selection for demanding synthetic applications.
The Role of Bulky, Electron-Rich Phosphine Ligands
In palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[1] These ligands also accelerate the reductive elimination step, leading to improved catalytic turnover.[2][3] this compound fits this profile and is suitable for a variety of coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination.[4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[2] The following table summarizes the performance of this compound in comparison to other bulky phosphine ligands in the coupling of challenging substrates.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Phenylboronic Acid | 1.5 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| SPhos | 2-Chlorotoluene | Phenylboronic Acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[2] |
| XPhos | 4-Chlorotoluene | Phenylboronic Acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 3 | 99[5] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic Acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 2 | 95 |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[1] The performance of this compound is compared with other established ligands in the amination of aryl chlorides.
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 75 |
| XPhos | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | 99[1] |
| RuPhos | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | 98[1] |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | - | 98[5] |
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
4-Chlorotoluene
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.003 mmol, 1.5 mol%), this compound (0.006 mmol, 3 mol%), and K₃PO₄ (0.6 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (1 mL) via syringe.
-
Add 4-chlorotoluene (0.2 mmol) and phenylboronic acid (0.3 mmol).
-
The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 1 mol%), this compound (0.012 mmol, 2.4 mol%), and NaOtBu (0.7 mmol).
-
Add anhydrous toluene (2 mL).
-
Add 4-chlorotoluene (0.5 mmol) and morpholine (0.6 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[6]
Caption: A general experimental workflow for cross-coupling reactions.
References
A Comparative Kinetic Analysis of Tris(3,5-dimethylphenyl)phosphine Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. This guide provides a comparative overview of the kinetic performance of palladium complexes bearing the bulky, electron-rich ligand, Tris(3,5-dimethylphenyl)phosphine, in the context of other widely used phosphine ligands. While specific, direct kinetic studies on this compound are limited in publicly available literature, its structural and electronic properties allow for insightful comparisons with other well-documented bulky phosphine ligands.
Performance Comparison of Phosphine Ligands
The catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions is critically dependent on the steric and electronic nature of the phosphine ligand. Bulky and electron-donating ligands are known to accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] this compound, with its multiple methyl groups, is classified as a bulky and electron-rich triarylphosphine. This positions it within a class of ligands known to promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient catalysis.[1]
The following tables present representative kinetic data for palladium-catalyzed cross-coupling reactions with various bulky phosphine ligands, providing a framework for understanding the expected performance of this compound-based catalysts.
Table 1: Representative Kinetic Data for Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 | 196 | [2] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95 | 190 | [2] |
| RuPhos | 4-Chloroanisole | Phenylboronic acid | 1.0 | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 97 | 97 | [3] |
| P(o-tolyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | >95 | |
| P(biphenyl)Ph₂ | 4-Bromoacetophenone | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | >95 | [4] |
Table 2: Representative Performance Data for Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| RuPhos | 4-Chloro-tert-butylbenzene | Morpholine | 1.0 | NaOtBu | Dioxane | 100 | 4 | 99 | 99 | [3] |
| BrettPhos | 4-Chloro-tert-butylbenzene | Morpholine | 1.0 | NaOtBu | Dioxane | 100 | 4 | 98 | 98 | [5] |
| TNpP | 2-Chloro-m-xylene | 2,6-Diisopropylaniline | 1.0 | NaOtBu | Toluene | 100 | 24 | 95 | 95 | [6] |
| (Ph₂P)₂N(Ph) | 2-Chlorotoluene | Di-n-butylamine | 2.0 | NaOtBu | Toluene | 100 | 72 | 92 | 46 | [7] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is fundamental to understanding and optimizing catalytic reactions. Below are detailed methodologies for key experiments cited in the evaluation of phosphine ligand performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Protocol for in situ Monitoring of Suzuki-Miyaura Reactions
This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction to determine reaction rates and catalyst performance.[8]
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vials with septa
-
Gas-tight syringes
-
GC or HPLC instrument
Procedure:
-
Reaction Setup: In a glovebox, an oven-dried reaction vial is charged with the palladium precatalyst, the phosphine ligand, the arylboronic acid, the base, and a magnetic stir bar.
-
The vial is sealed with a septum and removed from the glovebox.
-
The degassed solvent and the internal standard are added via syringe.
-
The mixture is stirred at the desired reaction temperature.
-
Initiation and Monitoring: The reaction is initiated by the addition of the aryl halide via syringe.
-
At specified time intervals, aliquots of the reaction mixture are withdrawn using a syringe and are immediately quenched (e.g., by diluting with a cold solvent and filtering through a short plug of silica gel).
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to generate a reaction profile. The initial rate of the reaction can be determined from the slope of the initial linear portion of this plot. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination
This protocol describes a general method for the kinetic study of the Buchwald-Hartwig amination.
Materials:
-
Palladium precatalyst
-
Phosphine ligand
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Internal standard
-
Reaction setup with controlled temperature and stirring
-
Analytical instrumentation (GC, HPLC, or NMR)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, the palladium precatalyst and the phosphine ligand are dissolved in the reaction solvent and stirred for a defined period to ensure the formation of the active catalyst complex.
-
Reaction Mixture Preparation: To the catalyst solution, the amine and the internal standard are added.
-
The reaction vessel is brought to the desired temperature.
-
Reaction Initiation and Data Collection: The reaction is initiated by the addition of the aryl halide.
-
Samples are taken at regular intervals, quenched, and analyzed as described in the Suzuki-Miyaura protocol.
-
For reactions monitored by NMR, the reaction can be carried out directly in an NMR tube, and spectra are acquired at set time intervals.
-
Kinetic Analysis: The rate data is analyzed to determine the rate law and calculate the rate constants for the reaction.
Visualizing Catalytic Processes
Understanding the intricate steps of a catalytic cycle is crucial for rational catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura coupling and a typical experimental workflow for kinetic analysis.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a catalyzed reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Spectroscopic Analysis for Confirming Tris(3,5-dimethylphenyl)phosphine Coordination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for confirming the coordination of Tris(3,5-dimethylphenyl)phosphine to a metal center. It offers a comparison with other common phosphine ligands, supported by experimental data, to aid in the selection and characterization of ligands for catalytic and drug development applications.
Introduction to Phosphine Ligand Coordination Analysis
Phosphine ligands are integral to modern coordination chemistry and catalysis. Their steric and electronic properties can be finely tuned by modifying the substituents on the phosphorus atom, thereby influencing the reactivity and selectivity of the resulting metal complex. This compound is a bulky, electron-donating ligand used in various catalytic reactions. Confirming its coordination to a metal center is a critical step in catalyst development and mechanistic studies. The primary spectroscopic techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, and Infrared (IR) spectroscopy.
Comparative Analysis of Phosphine Ligands
The properties of this compound are best understood in the context of other commonly used phosphine ligands. The following table summarizes key spectroscopic and structural parameters for a selection of phosphines, providing a basis for comparison.
Table 1: Comparison of Spectroscopic and Steric/Electronic Parameters for Common Phosphine Ligands
| Ligand | Free Ligand ³¹P NMR (δ, ppm) | Coordinated ³¹P NMR (δ, ppm) [a] | Coordination Shift (Δδ, ppm) [b] | Tolman Cone Angle (θ, °) | Tolman Electronic Parameter (TEP, cm⁻¹) |
| This compound | -6.0[1] | 24.1 (in trans-[PdCl₂(P(3,5-Me₂C₆H₃)₃)₂])[2] | 30.1 | 163[3] | 2063.8[4] |
| Triphenylphosphine (PPh₃) | -5.6[5] | 24.2 (in trans-[PdCl₂(PPh₃)₂])[2] | 29.8 | 145[6] | 2068.9[4] |
| Tri(p-tolyl)phosphine (P(p-tolyl)₃) | -7.5[5] | 23.5 (in trans-[PdCl₂(P(p-tolyl)₃)₂])[2] | 31.0 | 145[6] | 2066.7[4] |
| Tricyclohexylphosphine (PCy₃) | 11.6[5] | 34.0 (in trans-[PdCl₂(PCy₃)₂])[2] | 22.4 | 170[6] | 2056.4[4] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 62.0[5] | 85.0 (in cis-[PtCl₂(P(t-Bu)₃)₂])[2] | 23.0 | 182[6] | 2054.1[4] |
[a] Chemical shifts for palladium(II) chloride complexes are presented for consistency where available. [b] Coordination Shift (Δδ) = δ(coordinated) - δ(free).
Key Spectroscopic Techniques for Confirmation of Coordination
³¹P NMR Spectroscopy
Phosphorus-31 NMR spectroscopy is the most direct method for observing the coordination of a phosphine ligand to a metal center.[7] The key indicator of coordination is the coordination shift (Δδ) , which is the change in the ³¹P chemical shift of the phosphine upon binding to the metal.
-
Interpretation of Coordination Shifts: A significant downfield shift (positive Δδ) is typically observed upon coordination.[8] This is due to the donation of the phosphorus lone pair electrons to the metal, which deshields the phosphorus nucleus. The magnitude of the coordination shift can provide insights into the electronic properties of the metal-phosphorus bond.[8] As seen in Table 1, this compound exhibits a coordination shift of approximately 30.1 ppm when coordinated to palladium(II), which is comparable to that of triphenylphosphine.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful when other ligands in the complex, such as carbon monoxide (CO), can act as "reporter ligands". The electronic properties of the phosphine ligand influence the extent of π-backbonding from the metal to the CO ligands.
-
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating ability of a phosphine ligand and is determined from the ν(CO) stretching frequency of a standard [Ni(CO)₃L] complex.[9] A lower TEP value indicates a more electron-donating phosphine, which leads to increased backbonding to the CO ligands and a lower ν(CO) stretching frequency.[10] this compound has a TEP of 2063.8 cm⁻¹, indicating it is a stronger electron donor than triphenylphosphine.[4]
Experimental Protocols
Synthesis of a Representative Palladium-Phosphine Complex: trans-[PdCl₂(PPh₃)₂]
This protocol describes the synthesis of a common palladium-phosphine complex, which can be adapted for other phosphine ligands.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Dissolve PdCl₂ in methanol.
-
In a separate flask, dissolve two equivalents of PPh₃ in dichloromethane.
-
Slowly add the PPh₃ solution to the PdCl₂ solution with stirring.
-
A yellow precipitate of trans-[PdCl₂(PPh₃)₂] will form.
-
The mixture is stirred at room temperature to ensure complete reaction.
-
The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.
³¹P NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve a small amount of the free phosphine ligand in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For the complex, dissolve a sample of the synthesized metal-phosphine complex in a suitable deuterated solvent in a separate NMR tube.
Data Acquisition:
-
Acquire the ³¹P{¹H} NMR spectrum for both the free ligand and the complex. Proton decoupling is used to simplify the spectrum.[11]
-
Reference the spectra to an external standard, typically 85% H₃PO₄ at 0 ppm.[12]
-
Compare the chemical shifts of the free ligand and the coordinated ligand to determine the coordination shift (Δδ).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of phosphine ligand coordination.
Caption: Workflow for the synthesis and spectroscopic analysis to confirm phosphine coordination.
Conclusion
The coordination of this compound can be effectively confirmed and characterized using a combination of ³¹P NMR and IR spectroscopy. By comparing the ³¹P NMR coordination shift and the Tolman electronic parameter with those of other common phosphine ligands, researchers can gain valuable insights into the steric and electronic effects of this ligand in their specific applications. The experimental protocols provided offer a practical starting point for the synthesis and analysis of metal complexes containing this compound and other phosphine ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. /sup 31/P and /sup 13/C solid-state NMR of tertiary phosphine-palladium complexes bound to silica (Journal Article) | OSTI.GOV [osti.gov]
- 3. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. yanggroup.weebly.com [yanggroup.weebly.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Computational Studies of Tris(3,5-dimethylphenyl)phosphine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Tris(3,5-dimethylphenyl)phosphine (P(3,5-Me₂C₆H₃)₃) is a bulky electron-rich phosphine ligand of significant interest in coordination chemistry and catalysis. Its unique steric and electronic properties play a crucial role in the stability and reactivity of its metal complexes, influencing outcomes in a wide range of applications, including cross-coupling reactions and drug development. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of these complexes at a molecular level. This guide provides a comparative overview of computational studies on this compound-metal complexes, presenting key data, experimental protocols, and visual workflows to aid researchers in this field.
Structural and Electronic Properties: A Tabular Comparison
Computational studies provide valuable insights into the geometric and electronic parameters of this compound and its metal complexes. The following tables summarize key quantitative data from the literature, comparing calculated values for the free ligand and its complexes with different transition metals.
Table 1: Calculated Structural Parameters of this compound and its Derivatives
| Compound | Computational Method | Basis Set | Calculated Parameter | Value |
| This compound | Hybrid DFT | N/A | Σ(C-P-C) Angle | 304.8°[1] |
| This compound Oxide | Hybrid DFT | N/A | Σ(C-P-C) Angle | 317.4°[1] |
Note: The pyramidality index, represented by the sum of the C-P-C bond angles (Σ(C-P-C)), is a key indicator of the steric and electronic environment around the phosphorus atom.
Experimental and Computational Protocols
The accuracy and reliability of computational data are intrinsically linked to the methodologies employed. Below are detailed protocols for key experimental and computational techniques cited in the study of phosphine-metal complexes.
General Computational Protocol for DFT Calculations
A common approach for studying phosphine-metal complexes involves Density Functional Theory (DFT) calculations. While specific functionals and basis sets may vary, a general workflow is outlined below. This protocol is based on methodologies frequently reported in the literature for similar systems.
-
Model Construction : The initial coordinates of the this compound-metal complex are constructed using standard bond lengths and angles. For catalytic cycle intermediates, initial geometries can be based on experimentally determined structures of related complexes or chemically intuitive arrangements.
-
Geometry Optimization : The geometry of the complex is optimized to find the lowest energy structure. This is typically performed using a specific DFT functional, such as B3LYP or PBE0, and a basis set like LANL2DZ for the metal and 6-31G(d) for other atoms. Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
-
Frequency Calculation : To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a local minimum.
-
Property Calculation : Once a stable structure is obtained, various electronic and structural properties can be calculated. These include bond lengths, bond angles, Mulliken or Natural Bond Orbital (NBO) charges, and thermodynamic properties like reaction energies and activation barriers.
-
NMR Chemical Shift Prediction : For comparison with experimental data, 31P NMR chemical shifts can be predicted. This involves calculating the magnetic shielding tensor at the optimized geometry, often using a global hybrid functional and a tailored locally dense basis set.[2]
Visualizing Computational Workflows and Molecular Structures
Diagrams are essential for understanding the complex relationships in computational chemistry. The following visualizations, created using Graphviz, illustrate a typical computational workflow and the general structure of the complexes discussed.
Comparison with Alternative Phosphine Ligands
The choice of phosphine ligand is critical in tuning the properties of a metal catalyst. This compound is often compared to other bulky phosphines like triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃).
-
Triphenylphosphine (PPh₃) : While widely used, PPh₃ is generally less electron-donating and sterically bulky than this compound. The methyl groups in the meta positions of the phenyl rings in the latter increase its electron-donating ability and steric hindrance.
-
Tri-tert-butylphosphine (P(t-Bu)₃) : This ligand is known for its very large cone angle and strong electron-donating properties. While both are bulky, the nature of the steric hindrance differs. The t-butyl groups create a more compact and rigid steric shield around the phosphorus, whereas the dimethylphenyl groups offer a more flexible, albeit still significant, steric presence.
Computational studies have shown that for processes like the Suzuki-Miyaura coupling, both electronic and steric effects of the phosphine ligand are crucial. Oxidative addition is often governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of both. The specific steric and electronic profile of this compound makes it a valuable ligand for fine-tuning catalytic activity.
References
The Enduring Impact of Steric Bulk: A Comparative Guide to Recent Advances in Phosphine Ligands
The strategic design of sterically demanding phosphine ligands has been a cornerstone of modern catalysis, enabling previously challenging cross-coupling reactions that are fundamental to pharmaceutical and materials science. Recent advancements have focused on refining the steric and electronic properties of these ligands to achieve higher efficacy, broader substrate scope, and milder reaction conditions. This guide provides a comparative overview of prominent classes of bulky phosphine ligands, supported by performance data and detailed experimental protocols, to assist researchers in navigating the ever-expanding ligand landscape.
The utility of bulky phosphine ligands lies in their ability to promote crucial steps in the catalytic cycle, particularly the oxidative addition of substrates to the metal center and the final reductive elimination to form the desired product.[1] The steric hindrance provided by bulky substituents, such as tert-butyl or adamantyl groups, often leads to the formation of monoligated, highly reactive metal complexes that are essential for activating unreactive substrates like aryl chlorides.[2]
A Comparative Look at Leading Ligand Classes
The landscape of bulky phosphine ligands is dominated by several key families, most notably the Buchwald-type biarylphosphines and various trialkylphosphines. Each class offers a unique combination of steric and electronic properties, making them suitable for different applications.
Buchwald-Type Biarylphosphine Ligands
Developed by the Buchwald group, these ligands are characterized by a biaryl backbone, which allows for fine-tuning of steric and electronic properties through substitution on the aromatic rings.[3][4] Ligands such as XPhos, SPhos, and RuPhos have become commercially available and widely used in a variety of cross-coupling reactions.[4][5] Their success stems from their ability to stabilize the catalytically active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[1]
Diadamantylalkylphosphines and Fluorenyldialkylphosphines
As alternatives to the classical tri-tert-butylphosphine (PtBu₃), families of trialkylphosphines like diadamantylalkylphosphines (e.g., cataCXium® A) and fluorenyldialkylphosphines have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions.[6][7] These ligands are highly electron-donating and possess significant steric bulk, which is beneficial for activating challenging substrates.[6][7] A key advantage of these ligand classes is the flexibility in their design, allowing for the synthesis of derivatives with tailored properties.[6]
Performance in Key Cross-Coupling Reactions
The true measure of a ligand's utility is its performance in catalytic reactions. Below is a summary of comparative data for several bulky phosphine ligands in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is critical, especially when dealing with unreactive aryl chlorides.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 1 | 98 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | RT | 2 | 97 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 1 | 99 |
| Data compiled from multiple sources for the coupling of 4-chlorotoluene with phenylboronic acid.[5][8] |
The data clearly indicates that modern Buchwald ligands like XPhos, SPhos, and RuPhos are highly effective for the Suzuki-Miyaura coupling of a challenging aryl chloride substrate, often providing excellent yields under milder conditions or with shorter reaction times compared to simpler trialkylphosphines.[5] Notably, SPhos can facilitate the reaction at room temperature with high efficiency.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of different ligands in the amination of aryl halides is summarized below.
| Ligand | Aryl Halide | Amine | Base | Yield (%) |
| XPhos | Bromobenzene | Aniline | NaOtBu | 95 |
| BrettPhos | Bromobenzene | Aniline | NaOtBu | 98 |
| cataCXium® A | Chlorobenzene | Morpholine | K₃PO₄ | 92 |
| P(t-Bu)₃ | Chlorobenzene | Morpholine | K₃PO₄ | 85 |
| Data represents typical yields compiled from various literature sources.[9][10] |
In the Buchwald-Hartwig amination, ligands such as XPhos and BrettPhos demonstrate excellent performance with a range of aryl halides and amines.[9] The diadamantylalkylphosphine, cataCXium® A, also proves to be a highly effective ligand, particularly for challenging aryl chloride substrates.[10]
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized experimental protocols for the Suzuki-Miyaura coupling and a high-throughput workflow for ligand screening.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (0.02 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is then added. The reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Visualizing Catalytic Processes and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for phosphine ligand screening.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura coupling reaction.
Caption: A general workflow for high-throughput phosphine ligand screening.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Tris(3,5-dimethylphenyl)phosphine
This guide provides essential safety and logistical information for the proper disposal of Tris(3,5-dimethylphenyl)phosphine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
I. Immediate Safety and Handling Precautions
This compound is harmful if swallowed and may cause skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] | To prevent eye contact and irritation. |
| Hand Protection | Appropriate protective gloves.[1] | To prevent skin contact and irritation. |
| Body Protection | Appropriate protective clothing.[1] | To prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust generation.[1] | To prevent inhalation of dust particles. |
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.
-
Containment: Prevent the spread of the spilled material.
-
Cleanup: Carefully vacuum or sweep up the material.[1] Avoid generating dust.[1]
-
Collection: Place the collected material into a suitable, labeled disposal container.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Hygiene: Wash hands thoroughly after handling.[1]
III. Disposal Procedures
The disposal of this compound must be conducted in compliance with all federal, state, and local hazardous waste regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Step-by-Step Disposal Plan:
-
Waste Identification: this compound waste should be classified as hazardous chemical waste. Unreacted material is classified as hazardous waste.
-
Containerization: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and authorized hazardous waste disposal company. It is recommended to subcontract its disposal to a waste disposer authorized by a Prefectural Governor or equivalent local authority.
-
Contaminated Materials: Any materials, such as gloves, wipes, or containers, that have come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.
IV. Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tris(3,5-dimethylphenyl)phosphine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Tris(3,5-dimethylphenyl)phosphine.
This guide provides crucial procedural steps for the safe handling of this compound, a common reagent in synthetic chemistry. Adherence to these protocols is vital for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and well-maintained engineering controls. Facilities must be equipped with an eyewash station and a safety shower.[1] Adequate ventilation is crucial to keep airborne concentrations low.[1]
| Equipment Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or appropriate protective eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against dust, vapors, and splashes that can cause eye irritation.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] | Prevents skin irritation and potential absorption of the chemical.[1] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or irritation is experienced.[1] A dust mask of type N95 (US) is also recommended. | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[1] |
Health Hazard Information
This compound is classified as harmful if swallowed and may cause skin and respiratory tract irritation.[1] It is identified with the GHS07 pictogram and a "Warning" signal word.
| Exposure Route | Potential Health Effects |
| Ingestion | Harmful if swallowed; may cause irritation of the digestive tract.[1] |
| Inhalation | May cause respiratory tract irritation; may be harmful if inhaled.[1] |
| Skin Contact | May cause skin irritation; may be harmful if absorbed through the skin.[1] |
| Eye Contact | May cause eye irritation.[1] |
Procedural Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Operational Plan
Handling:
-
Wash hands and exposed skin thoroughly after handling.[1]
-
Use the chemical in an area with adequate ventilation.[1]
-
Take measures to minimize the generation and accumulation of dust.[1]
-
Avoid breathing any dust, vapor, mist, or gas.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Ensure the container is kept tightly closed when not in use.[1]
Storage:
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, it is important to first ensure proper personal protective equipment is in use.[1]
-
Spill Cleanup: For spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] It is crucial to clean up spills immediately and to avoid generating dusty conditions.[1] Ensure the area is well-ventilated.[1]
Disposal:
-
Waste Disposal: Chemical waste should be disposed of in accordance with all federal, state, and local regulations. It is the responsibility of the waste generator to determine if a discarded chemical is classified as hazardous waste.[2]
-
Packaging Disposal: Do not reuse empty containers. Dispose of them in the same manner as the unused product.[2]
First-Aid Procedures
In case of exposure to this compound, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes.[1] |
| Skin | Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Ingestion | Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person.[1] |
| Inhalation | Remove to fresh air. If the individual is not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[1] |
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
